I-OMe-Tyrphostin AG 538
Description
Properties
CAS No. |
1094048-77-7 |
|---|---|
Molecular Formula |
C17H12INO5 |
Molecular Weight |
437.18 g/mol |
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12INO5/c1-24-15-6-9(5-12(18)17(15)23)4-11(8-19)16(22)10-2-3-13(20)14(21)7-10/h2-7,20-21,23H,1H3/b11-4+ |
InChI Key |
HSRMHXWCTRFVHK-NYYWCZLTSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of I-OMe-Tyrphostin AG 538
For Researchers, Scientists, and Drug Development Professionals
Core Summary
I-OMe-Tyrphostin AG 538 is a potent small molecule inhibitor with a dual mechanism of action, primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2] Its inhibitory effects on these key signaling nodes disrupt critical cellular processes, leading to anti-proliferative and cytotoxic effects, particularly in cancer cells under nutrient-deprived conditions. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Quantitative Data Summary
The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following tables summarize the key inhibitory concentrations.
| Target | IC50 Value | Assay Type | Reference |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 3.4 µM | In vitro kinase assay | [2] |
| Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα) | 1 µM | ATP-competitive assay | [1][3][4] |
Table 1: Inhibitory Potency of this compound
The cellular effects of this compound have been demonstrated in the human pancreatic cancer cell line PANC-1.
| Cell Line | Effect | Concentration Range | Duration | Reference |
| PANC-1 | Cytotoxicity in nutrient-deprived medium | 0.1 - 1000 µM | 24 hours | [3][4] |
| PANC-1 | Inhibition of IGF-1R, Akt, and Erk phosphorylation | 0 - 3 µM | 1 hour | [3][4] |
Table 2: Cellular Effects of this compound in PANC-1 Cells
Mechanism of Action
This compound exerts its biological effects through the inhibition of two key signaling molecules:
Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R)
This compound is a specific inhibitor of the IGF-1R tyrosine kinase.[1][3] The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, and survival. Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, which triggers the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[5]
By inhibiting the tyrosine kinase activity of IGF-1R, this compound blocks the initial step in this signaling cascade. This leads to the suppression of downstream effectors such as Akt and ERK, ultimately resulting in decreased cell proliferation and survival.[3][4]
References
I-OMe-Tyrphostin AG 538: A Technical Guide to a Dual Inhibitor of IGF-1R and PI5P4Kα
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538, a derivative of Tyrphostin AG 538, is a potent small molecule inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3] The IGF-1R signaling cascade is a critical pathway in cellular growth, proliferation, and survival, and its dysregulation is frequently implicated in the progression of various cancers.[4][5] this compound has demonstrated preferential cytotoxicity towards nutrient-deprived pancreatic cancer cells, highlighting its potential as a therapeutic agent.[1][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound exhibits a dual inhibitory mechanism. It acts as a substrate-competitive inhibitor of the IGF-1R tyrosine kinase.[8] This is in contrast to many kinase inhibitors that are ATP-competitive. By competing with the substrate, this compound prevents the autophosphorylation of the IGF-1R β-subunit, a crucial step in the activation of the downstream signaling cascade.[8] Its parent compound, AG 538, was shown to sit in the kinase domain in place of tyrosines 1158 and 1162, which are key autophosphorylation sites.[8]
Concurrently, this compound functions as an ATP-competitive inhibitor of PI5P4Kα.[1][6][7] This dual-targeting capability may contribute to its cytotoxic effects, particularly in cancer cells that are dependent on both IGF-1R signaling and phosphoinositide metabolism.
Data Presentation
Inhibitory Activity
| Compound | Target | IC50 | Inhibition Mechanism | Reference |
| This compound | IGF-1R | 3.4 µM | Substrate-competitive | [2][3] |
| This compound | PI5P4Kα | 1 µM | ATP-competitive | [1][6][7] |
| Tyrphostin AG 538 | IGF-1R | 400 nM | Substrate-competitive | [8][9] |
In Vitro Cellular Effects
| Cell Line | Treatment | Effect | Reference |
| PANC-1 (nutrient-deprived) | 0.1-1000 µM this compound for 24 hours | Cytotoxic | [1][7] |
| PANC-1 | 0-3 µM this compound for 1 hour (stimulated with 50 ng/ml IGF-1 for 10 min) | Blocks phosphorylation of IGF-1R, Akt, and Erk | [1][6][7] |
Signaling Pathways and Experimental Workflows
IGF-1R Signaling Pathway Inhibition by this compound
Caption: IGF-1R signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis of IGF-1R Pathway Inhibition
Caption: Workflow for assessing IGF-1R pathway inhibition via Western Blot.
Experimental Protocols
IGF-1R Kinase Assay (In Vitro)
This protocol is a generalized approach for assessing the inhibitory activity of this compound against purified IGF-1R kinase.
1. Materials and Reagents:
-
Recombinant human IGF-1R kinase domain
-
This compound
-
ATP
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[10]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Add 1 µl of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a solution of IGF-1R kinase in Kinase Assay Buffer. Add 2 µl of the enzyme solution to each well.
-
Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for IGF-1R.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. Briefly, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes, then add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
This protocol details the use of an MTT assay to determine the cytotoxic effects of this compound on PANC-1 pancreatic cancer cells.
1. Materials and Reagents:
-
PANC-1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS) and nutrient-deprived medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
2. Procedure:
-
Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Replace the medium with nutrient-deprived medium.
-
Prepare serial dilutions of this compound in the nutrient-deprived medium.
-
Add 100 µl of the diluted compound to the respective wells (e.g., concentrations ranging from 0.1 to 1000 µM). Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24 hours.
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
This protocol outlines the procedure for analyzing the phosphorylation status of IGF-1R and its downstream targets, Akt and Erk, in PANC-1 cells treated with this compound.
1. Materials and Reagents:
-
PANC-1 cells
-
This compound
-
Human IGF-1
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1Rβ, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), and anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Procedure:
-
Plate PANC-1 cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.03, 0.3, 3 µM) for 1 hour.
-
Stimulate the cells with 50 ng/ml of IGF-1 for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies for total proteins and a loading control (e.g., β-Actin) to ensure equal loading.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in treated cells to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for investigating the roles of IGF-1R and PI5P4Kα in cellular signaling and disease. Its dual inhibitory mechanism and preferential cytotoxicity in nutrient-deprived cancer cells make it a compound of interest for further preclinical and potentially clinical development. The data and protocols presented in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of this promising inhibitor.
References
- 1. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
An In-depth Technical Guide to I-OMe-Tyrphostin AG 538: A Dual Inhibitor of PI5P4Kα and IGF-1R
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-OMe-Tyrphostin AG 538, a derivative of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a valuable tool for investigating cellular signaling pathways. This small molecule exhibits potent inhibitory activity against both Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα) and the Insulin-like Growth Factor-1 Receptor (IGF-1R). As an ATP-competitive inhibitor, this compound provides a mechanism to probe the intricate roles of these key proteins in cell growth, proliferation, and metabolism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers in oncology, cell biology, and drug discovery.
Introduction
Phosphatidylinositol-5-phosphate 4-kinase alpha (PI5P4Kα), encoded by the PIP4K2A gene, is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][2] PI(4,5)P2 is a critical secondary messenger and a precursor for other important signaling molecules like phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key activator of the PI3K/Akt/mTOR pathway.[1][2] This pathway is frequently dysregulated in cancer, making its components attractive therapeutic targets.[1]
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon binding its ligand IGF-1, initiates a signaling cascade that promotes cell proliferation, survival, and differentiation.[3][4] The IGF-1R signaling pathway also intersects with the PI3K/Akt/mTOR axis.[5]
This compound is a synthetic, low molecular weight compound that has been identified as a potent inhibitor of both PI5P4Kα and IGF-1R.[3][5][6] Its ability to target these two distinct but interconnected signaling nodes makes it a powerful pharmacological tool for dissecting their individual and combined roles in normal physiology and disease states, particularly in cancer.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PI5P4Kα.[3][6] This means it binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group from ATP to its substrate, PI5P.[6] By blocking this reaction, this compound effectively reduces the cellular pool of PI(4,5)P2, thereby attenuating downstream signaling through the PI3K/Akt/mTOR pathway.[1]
Similarly, as a tyrphostin, this compound targets the ATP-binding site of the IGF-1R tyrosine kinase domain.[3] This inhibition prevents the autophosphorylation of the receptor upon IGF-1 binding, which is a critical step for the recruitment and activation of downstream signaling proteins, including those that feed into the PI3K/Akt and MAPK/Erk pathways.[3][4]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against its primary targets. The following tables summarize the available data.
| Target | Inhibitor | Parameter | Value | Assay Conditions | Reference |
| PI5P4Kα | This compound | IC50 | 1 µM | ATP-competitive | [3][6][7] |
| IGF-1R | This compound | IC50 | 3.4 µM | Cell-free kinase assay | [5] |
| PI5P4Kα | Tyrphostin AG-538 | IC50 | 2.5 µM | ATP-competitive | [8] |
Table 1: In Vitro Inhibitory Activity of this compound and a related Tyrphostin.
| Cell Line | Inhibitor | Parameter | Concentration Range | Effect | Reference |
| PANC-1 | This compound | Cytotoxicity | 0.1 - 1000 µM | Preferentially cytotoxic to nutrient-deprived cells | [3][4] |
| PANC-1 | This compound | Phosphorylation Inhibition | 0 - 3 µM | Blocks phosphorylation of IGF-1R, Akt, and Erk | [3][4] |
Table 2: Cellular Activity of this compound.
Signaling Pathways Modulated by this compound
This compound's dual inhibitory action impacts multiple critical signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these interactions.
Caption: Inhibition of the PI5P4Kα signaling pathway by this compound.
References
- 1. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
I-OMe-Tyrphostin AG 538 chemical properties
I-OMe-Tyrphostin AG 538: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα). It details the compound's chemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical Properties
This compound, also known as I-OMe-AG 538, is a tyrphostin derivative characterized by its specific inhibitory action on key cellular signaling pathways.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₂INO₅ | [1][3][4] |
| Molecular Weight | 437.19 g/mol | [1][4][5] |
| CAS Number | 1094048-77-7 | [1][3] |
| Appearance | Yellow to orange solid | [1] |
| SMILES | COc1cc(cc(I)c1O)\C=C(/C#N)C(=O)c2ccc(O)c(O)c2 | |
| InChI Key | HSRMHXWCTRFVHK-NYYWCZLTSA-N | [3] |
| Alternate Names | I-OMe-AG 538; α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone | [4] |
Quantitative Biological Data
This compound is a dual-specificity inhibitor, demonstrating potent, ATP-competitive inhibition of PI5P4Kα and specific inhibition of IGF-1R.[1][5]
| Target | IC₅₀ Value | Notes | Reference(s) |
| PI5P4Kα | 1 µM | ATP-competitive inhibition. | [1][2][3][5] |
| IGF-1R | 3.4 µM | Inhibits receptor autophosphorylation in a dose-dependent manner. | [3][6] |
Solubility and Storage
Proper handling and storage are critical for maintaining the stability and activity of this compound.
| Parameter | Details | Reference(s) |
| Solubility | - DMSO: up to 50 mg/mL (with sonication) | [2][7] |
| - In vivo formulation (≥ 2.5 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] | |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of the IGF-1R signaling cascade, a critical pathway for cell growth, survival, and proliferation.[8] Upon binding of its ligand (IGF-1), IGF-1R undergoes autophosphorylation, initiating downstream signaling through two major pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/MAPK pathway.[8]
This compound specifically blocks the phosphorylation of IGF-1R, thereby preventing the activation of downstream effectors such as Akt and Erk.[1][5] This inhibition of IGF-1R-mediated signaling makes it a valuable tool for studying cancer biology, particularly in nutrient-deprived conditions where cancer cells often rely on this pathway for survival.[1][2]
Caption: IGF-1R signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols are derived from published studies and are provided for reference. Researchers should optimize these methodologies for their specific experimental conditions.
Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound, particularly in nutrient-limited environments.
-
Cell Line: PANC-1 pancreatic cancer cells.[5]
-
Methodology:
-
Seed PANC-1 cells in appropriate culture plates.
-
Culture cells in a standard growth medium, then switch to a nutrient-deprived medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 1000 µM).[1][5]
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
-
Expected Outcome: this compound is expected to show preferential cytotoxicity to PANC-1 cells cultured in nutrient-deprived medium.[1][5]
Western Blot Analysis for Target Inhibition
This protocol is used to confirm the inhibitory effect of the compound on IGF-1R phosphorylation and downstream signaling.
-
Cell Line: PANC-1 cells.[5]
-
Methodology:
-
Culture PANC-1 cells to a suitable confluency.
-
Pre-treat cells with this compound at various concentrations (e.g., 0.03, 0.3, 3 µM) for 1 hour.[5]
-
Stimulate the cells with 50 ng/mL of IGF-1 for 10 minutes to induce receptor phosphorylation.[5]
-
Lyse the cells and prepare protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IGF-1R, phospho-Akt, phospho-Erk, and their respective total protein counterparts.
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation levels of IGF-1R, Akt, and Erk in cells treated with this compound.[1][5]
References
The Structure-Activity Relationship of I-OMe-Tyrphostin AG 538: A Technical Guide for Researchers
Abstract
I-OMe-Tyrphostin AG 538 is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate a comprehensive understanding of this compound and its derivatives.
Introduction
The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of numerous cancers, making the IGF-1R a prime therapeutic target. Tyrphostins, a class of synthetic protein tyrosine kinase inhibitors, have been extensively studied for their anticancer properties. This compound (also known as I-OMe-AG 538) is a derivative of Tyrphostin AG 538 designed for increased efficacy. This guide explores the chemical modifications that enhance its biological activity and provides the necessary technical information for its study and application in a research setting.
Core Structure and Mechanism of Action
This compound is chemically identified as α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone. It functions as a substrate-competitive inhibitor of the IGF-1R tyrosine kinase.[1] This mechanism of action is distinct from many other kinase inhibitors that are ATP-competitive. By competing with the substrate, this compound prevents the autophosphorylation of the IGF-1R, thereby blocking the initiation of downstream signaling cascades.[1]
Caption: Core chemical structure of this compound.
Structure-Activity Relationship (SAR)
The development of this compound from its parent compound, Tyrphostin AG 538, provides a clear example of a beneficial structure-activity relationship. The key modifications are the addition of an iodine atom and a methoxy group to the cinnamoyl ring.
These substitutions result in a compound that is more hydrophobic and less susceptible to oxidation compared to AG 538.[1] This enhanced chemical stability and hydrophobicity are believed to contribute to its superior performance in cellular assays by improving membrane permeability and target engagement.[1]
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound and its parent compound against their primary targets.
| Compound | Target | IC50 | Key Structural Difference from AG 538 | Reference |
| This compound | IGF-1R | Not explicitly quantified, but shown to be superior to AG 538 in cellular assays | Addition of iodo and methoxy groups | [1] |
| PI5P4Kα | 1 µM | [2] | ||
| Tyrphostin AG 538 | IGF-1R | 400 nM | - | [1] |
Signaling Pathway Inhibition
This compound effectively blocks the IGF-1R signaling pathway, leading to the inhibition of downstream effectors critical for cell survival and proliferation. Upon binding of IGF-1 to its receptor, the receptor autophosphorylates, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS). This initiates two major downstream pathways: the PI3K/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. This compound's inhibition of IGF-1R phosphorylation prevents the activation of both of these cascades.[1][2]
Caption: Inhibition of the IGF-1R signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
IGF-1R Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified IGF-1R.
Materials:
-
Recombinant human IGF-1R kinase domain
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Plate reader for detection (e.g., luminescence or fluorescence-based)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the IGF-1R enzyme to each well of the 96-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, luminescence-based ADP detection).
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of IGF-1R Phosphorylation (Cell-Based)
This assay determines the ability of this compound to inhibit IGF-1-induced autophosphorylation of IGF-1R in intact cells.
Materials:
-
Cancer cell line expressing IGF-1R (e.g., MCF-7, PANC-1)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human IGF-1
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
References
I-OMe-Tyrphostin AG 538: An In-Depth Technical Guide on its Effect on Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of I-OMe-Tyrphostin AG 538 and its inhibitory effect on Akt phosphorylation. The document details the compound's mechanism of action, summarizes key quantitative data, and provides a detailed experimental protocol for assessing its efficacy.
Introduction
This compound, a derivative of Tyrphostin AG 538, is a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3] Its ability to block the phosphorylation of key signaling molecules, including Akt (also known as Protein Kinase B), makes it a valuable tool for cancer research and a potential lead compound for therapeutic development.[4][5] This guide will focus on the effect of this compound on the Akt signaling pathway.
Mechanism of Action
This compound primarily exerts its inhibitory effect on Akt phosphorylation through the blockade of the IGF-1R signaling cascade. IGF-1R is a receptor tyrosine kinase that, upon activation by its ligand IGF-1, initiates a signaling cascade crucial for cell growth, proliferation, and survival. One of the key downstream pathways activated by IGF-1R is the PI3K/Akt pathway.
By inhibiting IGF-1R, this compound prevents the recruitment and activation of Phosphoinositide 3-kinase (PI3K). This, in turn, blocks the phosphorylation and subsequent activation of Akt. This compound has been shown to be a substrate-competitive inhibitor of IGF-1R, meaning it competes with the protein substrate for binding to the kinase domain.[5] Additionally, it acts as an ATP-competitive inhibitor of PI5P4Kα.[1]
A related compound, Tyrphostin AG 538, has also been shown to inhibit the SHIP1-Akt pathway by acting as a TREM2 agonist in platelets, suggesting potential alternative or cell-type-specific mechanisms of action.[6]
Caption: Signaling pathway of this compound's effect on Akt phosphorylation.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 | Assay Type | Reference |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 3.4 µM | Cell-free kinase assay | [2] |
| Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα) | 1 µM | Cell-free kinase assay | [1][2] |
Table 2: Cellular Activity
| Effect | Cell Line | Concentration | Incubation Time | Notes | Reference |
| Inhibition of Akt Phosphorylation | PANC-1 | 0-3 µM | 1 hour | Observed after IGF-1 stimulation. | [1][7] |
| Inhibition of IGF-1R Autophosphorylation | PANC-1 | 0-3 µM | 1 hour | Observed after IGF-1 stimulation. | [1] |
| Inhibition of Erk Phosphorylation | PANC-1 | 0-3 µM | 1 hour | Observed after IGF-1 stimulation. | [1] |
| Cytotoxicity | PANC-1 | 0.1-1000 µM | 24 hours | Preferentially cytotoxic to nutrient-deprived cells. | [1] |
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol provides a detailed methodology for assessing the effect of this compound on Akt phosphorylation in a cellular context using Western blotting.
4.1. Materials and Reagents
-
PANC-1 human pancreatic cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Recombinant Human IGF-1
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
-
Secondary antibody:
-
HRP-conjugated goat anti-rabbit IgG
-
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
4.2. Experimental Workflow
Caption: Workflow for Western blot analysis of Akt phosphorylation.
4.3. Detailed Procedure
-
Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Serum Starvation: When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 12-24 hours to reduce basal levels of Akt phosphorylation.
-
Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 0.03, 0.3, 3 µM) for 1 hour. Include a DMSO vehicle control.
-
IGF-1 Stimulation: Following the inhibitor treatment, stimulate the cells with 50 ng/ml of IGF-1 for 10 minutes to induce Akt phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-Akt antibodies and re-probed with an antibody against total Akt. Follow the same immunoblotting and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Akt to total Akt for each sample to determine the relative level of Akt phosphorylation.
-
Conclusion
This compound is a well-characterized inhibitor of the IGF-1R/PI3K/Akt signaling pathway. Its ability to effectively block Akt phosphorylation in a dose-dependent manner makes it a critical tool for studying the roles of this pathway in various cellular processes and diseases. The provided data and protocols offer a solid foundation for researchers and drug development professionals to investigate the effects of this compound in their specific models of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
I-OMe-Tyrphostin AG 538 role in pancreatic cancer
An In-Depth Technical Guide on the Role of I-OMe-Tyrphostin AG 538 in Pancreatic Cancer
Executive Summary
Pancreatic cancer remains one of the most lethal malignancies, characterized by a dense, nutrient-poor tumor microenvironment and resistance to conventional therapies.[1][2][3] The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently implicated in pancreatic cancer proliferation, survival, and metastasis.[4][5][6][7] this compound (also known as I-OMe-AG 538) has emerged as a key investigational compound due to its specific inhibition of IGF-1R tyrosine kinase. This document provides a comprehensive technical overview of the mechanism of action, cellular effects, and experimental basis for the role of I-OMe-AG 538 in pancreatic cancer, tailored for researchers and drug development professionals.
Core Mechanism of Action
This compound is a potent and specific small molecule inhibitor of the IGF-1R tyrosine kinase.[1][8] Its primary mechanism involves blocking the autophosphorylation of the IGF-1R, thereby preventing the activation of downstream signaling cascades crucial for cancer cell survival and proliferation.[8]
In addition to its primary target, I-OMe-AG 538 also acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[8][9] This dual-inhibitory action may contribute to its overall anti-cancer effects, as PI3K/Akt signaling is a critical downstream effector of IGF-1R.
Impact on Key Signaling Pathways in Pancreatic Cancer
The IGF-1R pathway is a central regulator of cellular processes that are hijacked by cancer cells. Upon binding of its ligand (IGF-1), the receptor activates two major downstream signaling axes: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Both are critical for cell growth, proliferation, and survival.[4][6]
By inhibiting the initial IGF-1R phosphorylation event, I-OMe-AG 538 effectively blocks signal transduction through both of these critical pathways.[8] Studies have demonstrated that treatment with I-OMe-AG 538 leads to a significant reduction in the phosphorylation of Akt and Erk, key nodes in these respective pathways.[4][8] Silencing IGF-1R has also been shown to inhibit JAK/STAT signaling, another pathway involved in pancreatic cancer progression.[4][5]
Figure 1: Inhibition of the IGF-1R signaling cascade by this compound.
Quantitative Data on Efficacy
The efficacy of I-OMe-AG 538 has been quantified through various in vitro assays, demonstrating its potency as a dual-kinase inhibitor and its specific effects on pancreatic cancer cell lines.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target | IC₅₀ Value | Reference |
|---|---|---|
| IGF-1R | 3.4 µM | [9] |
Table 2: Effects of this compound on Pancreatic Cancer Cells
| Cell Line | Condition | Effect | Concentration | Reference |
|---|---|---|---|---|
| PANC-1 | Nutrient-Deprived Medium | Cytotoxic | 0.1-1000 µM | [8] |
| PANC-1 | Nutrient-Deprived Medium | Preferential Cytotoxicity | Not specified | [1][8][9] |
| PANC-1 | Not specified | Blocks phosphorylation of IGF-1R, Akt, and Erk | 0-3 µM |[8] |
Cellular Effects on Pancreatic Cancer
Preferential Cytotoxicity in the Tumor Microenvironment
A key finding is that I-OMe-AG 538 is preferentially cytotoxic to pancreatic cancer cells under nutrient-deprived conditions.[1][8][9] This is highly significant because solid tumors, due to disorganized vasculature, are often characterized by large areas of nutrient starvation and hypoxia.[1] This selective action suggests that I-OMe-AG 538 could be particularly effective against cancer cells within the harsh tumor microenvironment while potentially having less impact on healthy, well-nourished tissues.[1]
Inhibition of Proliferation and Metastasis
By blocking the PI3K/Akt and MAPK pathways, I-OMe-AG 538 directly targets the machinery responsible for unchecked cell proliferation.[4][6] Furthermore, IGF-1R signaling is known to play a significant role in the metastatic properties of pancreatic cancer, including cell migration and invasion.[4][5] Studies using RNA interference to silence IGF-1R have confirmed that its inhibition leads to a reduction in these metastatic behaviors.[4][5][10]
Induction of Apoptosis
Resistance to apoptosis (programmed cell death) is a hallmark of cancer. The IGF-1R signaling pathway provides strong pro-survival signals that protect cancer cells from apoptosis.[4][6] Consequently, inhibition of this pathway by I-OMe-AG 538 can re-sensitize cancer cells to apoptotic stimuli. Silencing IGF-1R has been shown to induce apoptosis in pancreatic cancer cells, an effect mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[4][5][11]
Experimental Protocols
The following section details a representative protocol for assessing the cytotoxic effects of I-OMe-AG 538 on pancreatic cancer cells in vitro.
In Vitro Cytotoxicity Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on PANC-1 cells under nutrient-sufficient and nutrient-deprived conditions.
Materials:
-
PANC-1 human pancreatic cancer cell line
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Nutrient-deprived medium (e.g., glucose-free DMEM with 1% FBS)
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Plate PANC-1 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in standard culture medium.
-
Conditioning: For the nutrient-deprived arm, replace the standard medium with the nutrient-deprived medium and incubate for 24 hours. For the nutrient-sufficient arm, maintain cells in the standard medium.
-
Drug Treatment: Prepare serial dilutions of I-OMe-AG 538 (e.g., from 0.1 µM to 100 µM) in the appropriate medium (standard or nutrient-deprived). Add the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability for each concentration. Plot the results to determine the IC₅₀ value under each condition.
Figure 2: General workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for pancreatic cancer by targeting the well-established IGF-1R signaling pathway. Its ability to block critical pro-survival and pro-proliferative signals, induce apoptosis, and exhibit preferential cytotoxicity in a nutrient-poor environment makes it a compelling candidate for further investigation.[1][8] While preclinical data are promising, clinical trials of IGF-1R inhibitors in pancreatic cancer have yielded mixed results, highlighting the complexity of targeting this pathway.[12] Future research should focus on identifying predictive biomarkers for patient response, exploring combination therapies to overcome resistance mechanisms, and further elucidating the role of its secondary target, PI5P4Kα, in its overall anti-neoplastic activity.
References
- 1. Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase are preferentially cytotoxic to nutrient-deprived pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top advances of the year: Pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Insulin-Like Growth Factor 1 Receptor Inhibits Pancreatic Cancer Growth and Metastasis | PLOS One [journals.plos.org]
- 5. Targeting insulin-like growth factor 1 receptor inhibits pancreatic cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Insulin-Like Growth Factor 1 Receptor Inhibits Pancreatic Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances and Challenges in the Treatment of Advanced Pancreatic Cancer: An Update on Completed and Ongoing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for I-OMe-Tyrphostin AG 538 in In Vitro Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
I-OMe-Tyrphostin AG 538 is a potent cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3][4][5] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) as an ATP-competitive inhibitor.[1][2][3][4][6] The inhibition of IGF-1R-mediated signaling pathways has been shown to be preferentially cytotoxic to nutrient-deprived pancreatic cancer cells.[1][2][3][4] Downstream of IGF-1R, this compound blocks the phosphorylation of key signaling molecules such as Akt and Erk.[1][3][7]
These application notes provide detailed protocols for performing in vitro kinase assays to characterize the inhibitory activity of this compound against its primary targets, IGF-1R and PI5P4Kα.
Quantitative Data Summary
The inhibitory potency of this compound against its known kinase targets is summarized in the table below.
| Target Kinase | IC50 | Assay Type | Notes |
| IGF-1R | < 400 nM (estimated) | In vitro kinase assay | The related compound, Tyrphostin AG 538, has a reported IC50 of 400 nM against IGF-1R.[7] this compound is noted to be a more potent inhibitor.[7] |
| PI5P4Kα | 1 µM | In vitro kinase assay | ATP-competitive inhibitor.[1][2][3][4][6] |
Signaling Pathway
The binding of IGF-1 to its receptor (IGF-1R) triggers the autophosphorylation of the receptor's tyrosine kinase domain. This activation initiates downstream signaling through two primary pathways: the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/Erk (MAPK) pathway, which is primarily involved in cell growth and differentiation.[2][6][8][9] this compound inhibits the initial autophosphorylation of IGF-1R, thereby blocking signal transduction down both cascades.
Experimental Protocols
In Vitro IGF-1R Tyrosine Kinase Assay (HTRF Format)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity in a high-throughput format.
1. Materials and Reagents:
-
Recombinant human IGF-1R (catalytic domain)
-
Biotinylated tyrosine kinase peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Eu³⁺-Ab)
-
Streptavidin-XL665 (SA-XL665)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
2. Experimental Workflow:
3. Detailed Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM down to 1 nM.
-
Assay Plate Setup: Add 2 µL of the diluted this compound or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing recombinant IGF-1R and the biotinylated peptide substrate in Kinase Assay Buffer. Add 4 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for IGF-1R. Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
Detection: Prepare the HTRF detection mix containing Eu³⁺-Ab and SA-XL665 in HTRF Detection Buffer. Stop the kinase reaction by adding 10 µL of the detection mix to each well. The EDTA in the detection buffer will chelate Mg²⁺, halting the enzymatic reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
4. Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro PI5P4Kα Lipid Kinase Assay (ADP-Glo™ Format)
This protocol utilizes the ADP-Glo™ kinase assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
1. Materials and Reagents:
-
Recombinant human PI5P4Kα
-
Phosphatidylinositol 5-phosphate (PI(5)P) substrate
-
This compound (stock solution in DMSO)
-
ATP
-
Lipid Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well solid white plates
-
Luminometer
2. Detailed Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: Add 1 µL of diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of PI5P4Kα and PI(5)P substrate in Lipid Kinase Assay Buffer. Add 2 µL of this mix to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Stop Reaction and ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. biocompare.com [biocompare.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for I-OMe-Tyrphostin AG 538 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538 is a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2] By targeting the IGF-1R tyrosine kinase, this compound disrupts downstream signaling pathways crucial for cell proliferation and survival, such as the Akt and ERK pathways.[1] This compound has demonstrated preferential cytotoxicity towards nutrient-deprived pancreatic cancer cells (PANC-1).[1][2] The evaluation of cell viability and cytotoxicity is a critical step in characterizing the therapeutic potential of compounds like this compound. This document provides detailed protocols for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of key signaling molecules. It is a specific inhibitor of the IGF-1 receptor tyrosine kinase and also acts as an ATP-competitive inhibitor of PI5P4Kα.[1] Inhibition of IGF-1R blocks the phosphorylation of downstream targets, including Akt and Erk, which are critical for cell growth, proliferation, and survival.[1] This disruption of the IGF-1R signaling cascade is a key mechanism behind the compound's anti-proliferative and cytotoxic effects.
Data Presentation
The following tables summarize the known inhibitory concentrations and cytotoxic effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| IGF-1R | 3.4 µM[2] |
| PI5P4Kα | 1 µM[1][2] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Condition | Concentration Range | Effect |
| PANC-1 | Nutrient-deprived | 0.1 - 1000 µM[1] | Cytotoxic |
Table 3: Template for Experimentally Determined IC50 Values in Various Cancer Cell Lines
The following table is a template for researchers to populate with their own experimental data.
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| Example: MCF-7 | Breast Cancer | Data to be determined |
| Example: A549 | Lung Cancer | Data to be determined |
| Example: U87 MG | Glioblastoma | Data to be determined |
| Example: PC-3 | Prostate Cancer | Data to be determined |
Signaling Pathway Diagram
Caption: Inhibition of the IGF-1R signaling pathway by this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis software.
-
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
References
Application Notes and Protocols for I-OMe-Tyrphostin AG 538 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][3] By targeting the IGF-1R, this compound effectively blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4] This document provides detailed application notes and protocols for utilizing this compound in Western blot analysis to study the IGF-1R signaling pathway.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of the IGF-1R kinase.[4] Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation on specific tyrosine residues, creating docking sites for intracellular signaling molecules. This compound prevents this autophosphorylation, thereby inhibiting the activation of downstream signaling proteins such as Akt and Erk.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Target | IC50 Value | Inhibitor Type |
| IGF-1R | 3.4 µM | Substrate-competitive |
| PI5P4Kα | 1 µM | ATP-competitive |
| Cell-Based Assay | Cell Line | Concentrations | Incubation Time | Effect |
| Cytotoxicity | PANC-1 (nutrient-deprived) | 0.1 - 1000 µM | 24 hours | Cytotoxic |
| Western Blot | PANC-1 | 0.03, 0.3, 3 µM | 1 hour | Blocks phosphorylation of IGF-1R, Akt, and Erk |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use in Western blot analysis.
Caption: this compound inhibits IGF-1R signaling.
Caption: Western Blot workflow for analyzing this compound effects.
Detailed Experimental Protocol: Western Blot Analysis
This protocol is optimized for analyzing the inhibitory effect of this compound on IGF-1-induced phosphorylation of IGF-1R, Akt, and Erk in PANC-1 cells.
Materials and Reagents:
-
This compound (dissolved in DMSO)
-
PANC-1 cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant Human IGF-1
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-IGF-1R (Tyr1135/1136)
-
Rabbit anti-IGF-1R
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-Actin (Loading Control)
-
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture PANC-1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium and incubate for 12-24 hours.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in serum-free medium at final concentrations of 0.03, 0.3, and 3 µM. Include a DMSO vehicle control (0 µM).
-
Aspirate the serum-free medium and add the medium containing the different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
-
IGF-1 Stimulation:
-
Prepare a stock solution of IGF-1.
-
Add IGF-1 directly to the medium in each well to a final concentration of 50 ng/mL.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands and/or the loading control (β-Actin).
-
Expected Results:
A dose-dependent decrease in the phosphorylation of IGF-1R, Akt, and Erk should be observed in cells treated with increasing concentrations of this compound compared to the IGF-1 stimulated vehicle control. Total protein levels of IGF-1R, Akt, Erk, and the loading control should remain relatively constant across all conditions.
References
Application Notes and Protocols for I-OMe-Tyrphostin AG 538 Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538 is a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα).[1][2][3][4] By targeting these key signaling molecules, this compound can modulate critical cellular processes, including proliferation, survival, and cell cycle progression. These application notes provide detailed protocols for analyzing the effects of this compound on apoptosis and the cell cycle using flow cytometry.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of IGF-1R tyrosine kinase activity.[1][3][4] This disruption of the IGF-1R signaling cascade can lead to the suppression of downstream pathways, including the PI3K-Akt and Ras-MAPK pathways, which are crucial for cell survival and proliferation. Inhibition of these pathways can ultimately induce apoptosis and cause cell cycle arrest. Additionally, this compound is an ATP-competitive inhibitor of PI5P4Kα, which is involved in the regulation of cellular metabolism and growth.
Data Presentation: Quantitative Analysis of a Representative IGF-1R Inhibitor
Table 1: Effect of a Representative IGF-1R Inhibitor on Apoptosis in Cancer Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.1 |
| IGF-1R Inhibitor | 10 | 15.7 ± 2.1 | 8.4 ± 1.2 | 24.1 ± 3.0 |
| IGF-1R Inhibitor | 20 | 28.3 ± 3.5 | 15.6 ± 2.4 | 43.9 ± 5.2 |
Data is illustrative and based on typical results observed with IGF-1R inhibitors.
Table 2: Effect of a Representative IGF-1R Inhibitor on Cell Cycle Distribution in Cancer Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.4 ± 4.1 | 28.7 ± 3.2 | 15.9 ± 2.5 |
| IGF-1R Inhibitor | 10 | 68.2 ± 5.3 | 15.1 ± 2.8 | 16.7 ± 2.9 |
| IGF-1R Inhibitor | 20 | 75.9 ± 6.0 | 8.5 ± 1.9 | 15.6 ± 2.7 |
Data is illustrative and based on typical results observed with IGF-1R inhibitors, often showing a G1 phase arrest.
Experimental Protocols
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls (unstained cells, Annexin V-FITC only, and PI only) to set up the instrument.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the procedure for analyzing the cell cycle distribution of cells treated with this compound using PI staining.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest the cells as described in step 3 of the apoptosis protocol.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer. Acquire data for at least 10,000 events per sample.
Data Interpretation: The DNA content will be proportional to the PI fluorescence intensity. The cell cycle distribution can be determined by analyzing the histogram of DNA content, identifying the G0/G1, S, and G2/M phase populations.
Visualizations
Caption: this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: I-OMe-Tyrphostin AG 538 in the PANC-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538, a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, has demonstrated significant cytotoxic effects against the human pancreatic cancer cell line, PANC-1, particularly under nutrient-deprived conditions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in PANC-1 cells, summarizing key quantitative data and outlining methodologies for cell viability, apoptosis, and signaling pathway analysis.
Principle of Action
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of IGF-1R, a critical receptor tyrosine kinase involved in cell growth, proliferation, and survival. This inhibition is particularly effective in nutrient-starved environments, a condition often found within solid tumors due to inadequate vascularization.[1] By blocking the IGF-1R signaling cascade, this compound can induce cell death in pancreatic cancer cells that are adapted to survive in low-nutrient conditions.
Data Presentation
The following tables summarize the quantitative effects of this compound on the PANC-1 cell line.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (IGF-1R) | 3.4 µM | PANC-1 | In vitro kinase assay | [1] |
| IC50 (PI5P4Kα) | 1 µM | N/A | In vitro kinase assay | [1] |
Table 1: IC50 Values of this compound.
| Treatment Condition | Cell Viability (%) | Concentration (µM) | Incubation Time | Reference |
| Nutrient-Sufficient Medium | Not specified | Not specified | 24 hours | [1] |
| Nutrient-Deprived Medium | Significantly Reduced | Not specified | 24 hours | [1] |
Table 2: Effect of this compound on PANC-1 Cell Viability. Note: Specific percentage of viability was not provided in the source.
Signaling Pathway
This compound inhibits the IGF-1R signaling pathway. Upon binding of its ligand, IGF-1, the IGF-1 receptor undergoes autophosphorylation, activating downstream signaling cascades, primarily the PI3K/Akt and MAPK/Erk pathways, which promote cell survival and proliferation. This compound blocks the initial autophosphorylation step, thereby inhibiting the activation of Akt and Erk.
Caption: IGF-1R signaling pathway inhibition by this compound.
Experimental Protocols
PANC-1 Cell Culture
Materials:
-
PANC-1 cell line (ATCC® CRL-1469™)
-
DMEM (Dulbecco's Modified Eagle's Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks.
Nutrient Deprivation Protocol
Materials:
-
PANC-1 cells cultured as described above.
-
Nutrient-deprived medium (e.g., DMEM without glucose, amino acids, and/or serum, depending on the experimental design).
Protocol:
-
Seed PANC-1 cells in a multi-well plate at the desired density.
-
Allow cells to adhere overnight in complete medium.
-
The next day, wash the cells once with sterile PBS.
-
Replace the complete medium with the prepared nutrient-deprived medium.
-
Incubate the cells for the desired period before treatment with this compound.
Cell Viability Assay (MTT Assay)
Materials:
-
PANC-1 cells
-
This compound (stock solution in DMSO)
-
Nutrient-sufficient and nutrient-deprived media
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Protocol:
-
Seed PANC-1 cells in a 96-well plate.
-
After adherence, expose cells to nutrient-sufficient or nutrient-deprived medium.
-
Treat the cells with a serial dilution of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for MTT-based cell viability assay.
Western Blot Analysis for Signaling Proteins
Materials:
-
PANC-1 cells
-
This compound
-
IGF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Culture PANC-1 cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with IGF-1 for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a potent inhibitor of IGF-1R signaling in PANC-1 pancreatic cancer cells, demonstrating enhanced cytotoxicity under nutrient-deprived conditions. The provided protocols offer a framework for researchers to investigate the effects of this compound on cell viability and key signaling pathways. Further investigation into its effects on apoptosis and the cell cycle using techniques such as flow cytometry is warranted to fully elucidate its mechanism of action in this cell line.
References
Application Notes and Protocols: I-OMe-Tyrphostin AG 538 in Glioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538 is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. As a methylated derivative of Tyrphostin AG 538, it exhibits enhanced hydrophobicity and reduced sensitivity to oxidation, making it a superior compound for cellular studies. The IGF-1R signaling pathway is frequently implicated in the pathogenesis of various cancers, including glioma, where it plays a crucial role in promoting cell proliferation, survival, and resistance to therapy.[1] Inhibition of this pathway with this compound presents a promising therapeutic strategy for glioma.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in glioma cell line research.
Mechanism of Action
This compound exerts its anti-glioma effects by competitively inhibiting the tyrosine kinase activity of the IGF-1 receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades. Key pathways affected include the PI3K/Akt and RAS/MAPK pathways, which are critical for cell cycle progression and apoptosis evasion.[2] By disrupting these signals, this compound can induce cell cycle arrest, inhibit proliferation, and promote apoptosis in glioma cells.
Data Presentation
While specific quantitative data for this compound in glioma cell lines is not extensively available in the current literature, the following table summarizes the known inhibitory concentration of the parent compound, Tyrphostin AG 538, and the qualitative effects of this compound on downstream signaling. This data can serve as a reference for designing experiments with this compound.
| Compound | Target | Cell Line/System | Parameter | Value/Effect | Reference |
| Tyrphostin AG 538 | Isolated IGF-1R Kinase | N/A | IC50 | 400 nM | [2] |
| This compound | IGF-1R | Intact Cells | Autophosphorylation | Inhibition (Dose-dependent) | [2] |
| This compound | Downstream Signaling | Intact Cells | PKB (Akt) Activation | Inhibition | [2] |
| This compound | Downstream Signaling | Intact Cells | Erk2 Activation | Inhibition | [2] |
Mandatory Visualizations
Signaling Pathway of this compound in Glioma Cells
Caption: this compound inhibits IGF-1R signaling in glioma.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in glioma cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in glioma cell lines. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Drug Preparation
-
Cell Lines: Human glioma cell lines such as U87MG, T98G, or A172.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Glioma cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Glioma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed glioma cells into 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the IGF-1R signaling pathway.
-
Materials:
-
Glioma cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk1/2, anti-Erk1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
Seed glioma cells and treat with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Conclusion
This compound is a valuable research tool for investigating the role of the IGF-1R signaling pathway in glioma. The protocols provided herein offer a framework for characterizing its anti-proliferative and pro-apoptotic effects in glioma cell lines. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible data. Further investigation into the in vivo efficacy and potential combination therapies involving this compound is warranted to explore its full therapeutic potential in glioma treatment.
References
Application Notes and Protocols for I-OMe-Tyrphostin AG 538 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-OMe-Tyrphostin AG 538 is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3][4] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) in an ATP-competitive manner.[1][2][4][5][6] The critical role of the IGF-1R signaling pathway in cell growth, proliferation, and survival, particularly in the context of cancer, makes it a prime target for therapeutic intervention.[2] this compound serves as a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel inhibitors of IGF-1R.
These application notes provide detailed protocols for both biochemical and cell-based HTS assays utilizing this compound as a reference compound.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone | [7][8] |
| Synonyms | I-OMe-AG 538 | [7][8] |
| Molecular Formula | C₁₇H₁₂INO₅ | [7][8] |
| Molecular Weight | 437.19 g/mol | [7][8] |
| CAS Number | 1094048-77-7 | [9] |
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ | Assay Conditions | Reference |
| IGF-1R | 3.4 µM | Biochemical kinase assay | [10] |
| PI5P4Kα | 1 µM | ATP-competitive biochemical assay | [1][2][4][5][6] |
Table 2: Cellular Activity in PANC-1 Cells
| Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cytotoxicity (Nutrient-deprived) | 0.1 - 1000 µM | 24 hours | Preferentially cytotoxic to nutrient-deprived cells | [1][4][11] |
| Inhibition of Phosphorylation | 0 - 3 µM | 1 hour | Blocks phosphorylation of IGF-1R, Akt, and Erk | [1][4][11] |
Signaling Pathway
The diagram below illustrates the IGF-1R signaling pathway and the point of inhibition by this compound.
Caption: IGF-1R signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for IGF-1R Kinase Inhibitors
This protocol is adapted from established HTS methodologies for IGF-1R kinase inhibitors and is suitable for screening large compound libraries.[12] The assay is based on the quantification of ADP produced during the kinase reaction using a commercially available luminescent assay system (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human IGF-1R kinase domain
-
ATP
-
This compound (as a positive control)
-
Staurosporine (as a pan-kinase inhibitor control)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white, low-volume assay plates
-
Plate reader with luminescence detection capabilities
-
Robotic liquid handling system (recommended for HTS)
Assay Buffer:
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL BSA
-
2 mM MnCl₂
-
250 µM DTT
Procedure:
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Insulin-Like Growth Factor 1 Receptor Inhibits Pancreatic Cancer Growth and Metastasis | PLOS One [journals.plos.org]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Establishment of platform for screening insulin-like growth factor-1 receptor inhibitors and evaluation of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-OMe-Tyrphostin AG 538 In Vivo Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
I-OMe-Tyrphostin AG 538, a derivative of Tyrphostin AG 538, is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its enhanced hydrophobicity suggests potentially improved pharmacokinetic properties for in vivo applications compared to its parent compound. These application notes provide a summary of available in vivo data and detailed protocols for utilizing this compound in mouse models, based on published research. The focus is on its application in cancer xenograft models to assess its anti-tumor efficacy.
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation of IGF-1R, a critical step in the activation of downstream signaling pathways. The IGF-1R pathway plays a crucial role in cell proliferation, survival, and differentiation. By blocking this pathway, this compound can inhibit the growth and survival of cancer cells that are dependent on IGF-1R signaling.
Signaling Pathway
The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by this compound.
Caption: IGF-1R signaling pathway and inhibition by this compound.
Quantitative Data from In Vivo Mouse Studies
The following tables summarize the quantitative data from a representative in vivo study investigating the anti-tumor effects of AG 538 in different mouse models. While this data is for the parent compound, it provides a strong basis for designing studies with the more hydrophobic this compound.
Table 1: Tumor Growth Inhibition in BALB/c Nude Mice [1]
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (Day 21, mm³) | Mean Tumor Weight (Day 21, g) |
| Control (Vehicle) | 5 | ~1200 | ~1.2 |
| AG 538 | 5 | ~400 | ~0.4 |
Table 2: Tumor Growth Inhibition in C57BL/6J Mice [1]
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (Day 21, mm³) | Mean Tumor Weight (Day 21, g) |
| Control (Vehicle) | 5 | ~1500 | ~1.5 |
| AG 538 | 5 | ~600 | ~0.6 |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol describes a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c nude (athymic) or C57BL/6J (syngeneic models)
-
Age: 6-8 weeks
-
Sex: Female or Male (should be consistent within a study)
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
Cell Line: A cancer cell line with known IGF-1R expression and dependency (e.g., various carcinoma or sarcoma cell lines).
-
Cell Preparation: Culture cells in appropriate media. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
3. Experimental Groups and Treatment:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=5-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO, PEG300, Tween-80, Saline)
-
Group 2: this compound (dose to be determined by dose-finding studies, e.g., 10-50 mg/kg)
-
-
Drug Preparation and Administration:
-
Formulation: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route.
-
Dosing Schedule: Daily or every other day for a period of 21 days.
-
4. Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition. At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Secondary Endpoints (Optional):
-
Body Weight: Monitor body weight throughout the study as an indicator of toxicity.
-
Immunohistochemistry (IHC): Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Analyze tumor lysates for inhibition of IGF-1R phosphorylation and downstream signaling proteins (e.g., p-Akt, p-ERK).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vivo efficacy study.
Caption: Experimental workflow for in vivo efficacy testing.
Disclaimer: These protocols and application notes are intended for research use only by qualified professionals. Appropriate institutional guidelines for animal care and use must be followed. The specific doses and treatment schedules for this compound may require optimization for different cancer models and cell lines.
References
Troubleshooting & Optimization
I-OMe-Tyrphostin AG 538 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of I-OMe-Tyrphostin AG 538.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a specific, ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 μM.[1] This compound is frequently used in cell signaling research to study the IGF-1R pathway and its role in cellular processes such as proliferation and survival.
Q2: What is the primary mechanism of action of this compound?
A2: this compound acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. By binding to the ATP-binding site of the receptor's kinase domain, it prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as the PI3K/Akt and MAPK/Erk pathways.
Q3: What are the main downstream effects of this compound treatment?
A3: By inhibiting IGF-1R, this compound blocks the phosphorylation and activation of key downstream signaling proteins, including Akt and Erk.[1] This can lead to the inhibition of cell growth, proliferation, and survival. It has been shown to be preferentially cytotoxic to nutrient-deprived pancreatic cancer cells.[1]
Q4: How should this compound be stored?
A4: this compound solid should be stored at -20°C.[2] Stock solutions are typically stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Solubility and Preparation
Proper dissolution and preparation of this compound are critical for experimental success. This section provides detailed information on its solubility in various solvents and protocols for preparing stock and working solutions.
Solubility Data
The solubility of this compound varies significantly across different solvents. It is highly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.
| Solvent | Solubility | Source |
| DMSO | ≥10 mg/mL to 50 mg/mL | [2][3] |
| Ethanol | Data not available (expected to be sparingly soluble) | |
| Water | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 437.19 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.37 mg.
-
Dissolution: Add the appropriate volume of DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be used to aid the process.[1]
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Studies
Due to its poor aqueous solubility, preparing this compound for in vivo experiments requires the use of co-solvents. The following protocol is adapted from MedChemExpress.[1]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Initial Dilution: In a sterile tube, add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mixing: Mix thoroughly by vortexing.
-
Addition of Surfactant: Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. This results in a final concentration of 2.5 mg/mL.
-
Final Solution Composition: The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution during storage | The concentration is too high for the storage temperature. | Gently warm the solution and vortex or sonicate to redissolve. Consider preparing a slightly lower concentration stock solution. |
| Incomplete dissolution in DMSO | Insufficient mixing or low-quality solvent. | Continue vortexing or sonicate the solution. Ensure the use of anhydrous, high-purity DMSO. |
| Precipitation when diluting stock solution in aqueous buffer | The compound is poorly soluble in aqueous solutions. | Increase the percentage of DMSO in the final working solution (if tolerated by the experimental system). Alternatively, use a formulation with co-solvents as described in Protocol 2. |
| Loss of compound activity | Repeated freeze-thaw cycles or improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles. Ensure storage at the recommended temperature (-20°C or -80°C). |
Visualizing Experimental Design and Mechanism of Action
To aid in experimental planning and understanding the compound's mechanism, the following diagrams illustrate a typical workflow and the targeted signaling pathway.
Caption: A typical experimental workflow for using this compound.
References
Technical Support Center: I-OMe-Tyrphostin AG 538
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of I-OMe-Tyrphostin AG 538. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase.[1] It acts as a substrate-competitive inhibitor of the IGF-1R kinase.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to inhibit Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα) with an IC50 of 1 µM.[1][2][3][4] Additionally, the parent compound, Tyrphostin AG 538, has been identified as an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). While this has not been explicitly confirmed for the I-OMe variant in the available literature, it represents a potential off-target activity to consider.
Q3: What is the mechanism of action of this compound on its known targets?
A3: For IGF-1R, this compound is a substrate-competitive inhibitor, meaning it competes with the protein substrate for binding to the kinase domain.[1] For PI5P4Kα, it acts as an ATP-competitive inhibitor.[1][2][4] The mechanism of TREM2 agonism by the parent compound involves direct binding to the receptor.
Q4: Is there a comprehensive kinome scan or selectivity profile available for this compound?
A4: Extensive searches of publicly available literature and databases did not yield a comprehensive kinome scan or a broad selectivity profile for this compound. Therefore, the full range of its potential off-target kinase interactions is not fully characterized. Researchers should exercise caution and may need to perform their own selectivity profiling for kinases of interest.
Q5: What are the downstream signaling effects of this compound?
A5: By inhibiting IGF-1R, this compound blocks the phosphorylation of downstream signaling molecules such as Akt and Erk.[1][2][4] Its inhibition of PI5P4Kα can affect phosphoinositide signaling pathways. As a potential TREM2 agonist, it may activate downstream signaling through Syk kinase.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype not consistent with IGF-1R inhibition.
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Possible Cause 1: Off-target inhibition of PI5P4Kα.
-
Troubleshooting Steps:
-
Review the literature for the role of PI5P4Kα in your specific cell type and experimental context.
-
Measure the levels of relevant phosphoinositides if possible.
-
Use a structurally different PI5P4Kα inhibitor as a control to see if it phenocopies the effect.
-
-
-
Possible Cause 2: Off-target agonism of TREM2 (if TREM2 is expressed in your cell type).
-
Troubleshooting Steps:
-
Confirm TREM2 expression in your experimental model using qPCR or Western blot.
-
Assess the phosphorylation of Syk, a downstream effector of TREM2 signaling, by Western blot.
-
Use a known TREM2 agonist or antagonist as a control.
-
-
-
Possible Cause 3: Inhibition of an unknown kinase.
-
Troubleshooting Steps:
-
Due to the lack of a comprehensive kinome scan, consider performing a targeted kinase inhibitor panel or a broader kinome scan to identify other potential targets in your system.
-
Use a structurally unrelated IGF-1R inhibitor to see if the unexpected phenotype persists.
-
-
Issue 2: Inconsistent results between in vitro kinase assays and cell-based assays.
-
Possible Cause: Cell permeability and metabolism.
-
Troubleshooting Steps:
-
Confirm the uptake and stability of this compound in your specific cell line using techniques like LC-MS/MS if available.
-
Titrate the concentration of the inhibitor in your cell-based assays to determine the optimal effective concentration, which may differ from the in vitro IC50.
-
-
-
Possible Cause: Presence of off-targets in the cellular context.
-
Troubleshooting Steps:
-
As described in Issue 1, investigate the potential roles of PI5P4Kα and TREM2 in your cellular model. The integrated signaling network in a cell can lead to different outcomes compared to an isolated in vitro kinase assay.
-
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Notes |
| IGF-1R | Not specified in sources | Kinase Assay | The parent compound, Tyrphostin AG 538, has an IC50 of 400 nM for IGF-1R. |
| PI5P4Kα | 1 µM | Kinase Assay | ATP-competitive inhibition.[1][2][3][4] |
Signaling Pathway Diagrams
Caption: Inhibition of the IGF-1R signaling pathway by this compound.
Caption: Potential activation of the TREM2 signaling pathway by the parent compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of IGF-1R Pathway Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of IGF-1R and its downstream targets, Akt and Erk.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, PANC-1) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-Erk, and total Erk overnight at 4°C. Use a loading control antibody such as GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western blot analysis.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest in a high-throughput format.
1. Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).
-
Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Prepare the ATP solution at the desired concentration (e.g., at the Km for the specific kinase) in kinase buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the test compound (this compound) or DMSO vehicle control.
-
Add the kinase/substrate mixture to each well.
-
Incubate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
3. ADP Detection (using ADP-Glo™ Kinase Assay Kit):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ format.
References
I-OMe-Tyrphostin AG 538 minimizing cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using I-OMe-Tyrphostin AG 538. The focus is on minimizing cytotoxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3][4] It also acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][3][4] By inhibiting IGF-1R, this compound blocks downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation, survival, and differentiation.[1]
Q2: Why does this compound show preferential cytotoxicity to cancer cells under nutrient deprivation?
A2: this compound has been observed to be preferentially cytotoxic to nutrient-deprived cancer cells, such as the PANC-1 human pancreatic cancer cell line.[1][3][4] This selectivity is likely due to the heightened dependence of many cancer cells on the IGF-1R signaling pathway for survival, especially under conditions of metabolic stress. Normal cells may have lower reliance on this pathway and more robust alternative survival mechanisms.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the target and the experimental conditions. Published data indicates the following approximate values:
It is important to note that the effective concentration for cytotoxicity in cell culture can range from 0.1 to 1000 µM, as demonstrated in PANC-1 cells.[1][2]
Data Presentation
Direct comparative studies of this compound cytotoxicity across a wide range of normal and cancer cell lines are limited in publicly available literature. The following table provides an illustrative summary based on available information. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise IC50 values for their specific cell lines of interest.
| Cell Line | Cell Type | Condition | Reported Effect/Concentration | Reference |
| PANC-1 | Human Pancreatic Cancer | Nutrient-deprived | Cytotoxic (0.1-1000 µM) | [1][2] |
| PANC-1 | Human Pancreatic Cancer | Nutrient-sufficient | Less sensitive than nutrient-deprived | [3] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on minimizing cytotoxicity in normal cells.
Issue 1: High Cytotoxicity in Normal/Non-Target Cells
| Potential Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response curve to determine the optimal concentration that inhibits the target in cancer cells while minimizing effects on normal cells. Start with a low concentration (e.g., 0.1 µM) and titrate upwards. |
| Prolonged incubation time | Reduce the incubation time. A shorter exposure may be sufficient to induce the desired effect in cancer cells without causing excessive damage to normal cells. |
| High IGF-1R expression in normal cells | Verify the IGF-1R expression levels in your normal and cancer cell lines via Western Blot or qPCR. Some normal cell types may have higher than expected IGF-1R expression. |
| Serum concentration in media | Since this compound is more effective in nutrient-deprived conditions, consider the serum percentage in your media. For experiments aiming to protect normal cells, maintaining a higher serum concentration for the normal cell cultures might be a protective strategy. Conversely, reducing serum for cancer cells could enhance the inhibitor's efficacy. |
| Off-target effects | At higher concentrations, off-target effects are more likely. If possible, use a structurally different IGF-1R inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
Issue 2: Inconsistent or No Effect on Target Cancer Cells
| Potential Cause | Troubleshooting Steps |
| Low IGF-1R expression | Confirm that your target cancer cell line expresses sufficient levels of IGF-1R. |
| Drug inactivity | Ensure the compound has been stored correctly (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. |
| Compensatory signaling pathways | Cancer cells can develop resistance by upregulating alternative survival pathways. Consider combination therapies with inhibitors of other signaling pathways. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells (both normal and cancer lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated (vehicle control) and media-only (background) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Serum Starvation Protocol (to mimic nutrient deprivation)
-
Cell Culture: Grow cells to approximately 70-80% confluency in their standard growth medium.
-
Washing: Gently wash the cells twice with sterile, pre-warmed phosphate-buffered saline (PBS).
-
Starvation: Replace the standard medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium.
-
Incubation: Incubate the cells for a period of 12-24 hours before adding this compound.
Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for minimizing cytotoxicity in normal cells.
References
I-OMe-Tyrphostin AG 538 potential experimental artifacts
Welcome to the technical support resource for I-OMe-Tyrphostin AG 538. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers identify and mitigate potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is primarily described as a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways such as the PI3K/Akt and Ras/Raf/MEK/Erk pathways.[1][3][4] Its parent compound, AG 538, has been reported to be a substrate-competitive inhibitor with respect to the IGF-1R kinase domain, meaning it binds to the site where the target protein would normally bind, rather than the ATP-binding pocket.[3][5]
Q2: Are there known secondary or off-targets for this compound?
Yes. This compound is also a potent ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 µM.[1][4][6] Additionally, the parent compound, Tyrphostin AG 538, has been identified as an agonist for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), which can inhibit platelet activation.[7][8] More recently, I-OMe-AG538 was found to be a potent inhibitor of flavivirus replication (Dengue, Zika, and West Nile Virus) by disrupting the interaction between viral NS3 and NS5 proteins.[9] Researchers should be aware that the tyrphostin class of inhibitors can have effects on other kinases and signaling pathways.[10][11]
Q3: Is this compound an ATP-competitive or substrate-competitive inhibitor?
There is conflicting information in the literature, which presents a significant potential for misinterpretation of results.
-
For IGF-1R: A detailed study on the parent compound, AG 538, demonstrated that it is substrate-competitive and ATP-noncompetitive.[3][5] The I-OMe version was designed from this scaffold.[5]
-
For PI5P4Kα: Vendor-supplied information and a study on PI5P4Kα characterize this compound as ATP-competitive .[1][4]
This discrepancy is critical. An ATP-competitive inhibitor may have broader off-target effects on other kinases, while a substrate-competitive inhibitor might be more specific but could still interfere with other proteins that share similar binding motifs. Researchers should consider both possibilities when designing experiments and interpreting data.
Q4: Why does the inhibitor show increased cytotoxicity in nutrient-deprived cells?
This compound is reported to be preferentially cytotoxic to pancreatic cancer cells (PANC-1) under nutrient-deprived conditions.[1][4][6] The exact mechanism for this preference is not fully elucidated in the provided search results, but it suggests that cancer cells under metabolic stress may become more reliant on survival signals from the IGF-1R pathway. This makes them more vulnerable to its inhibition. This is a critical experimental variable; fluctuations in media nutrient levels could inadvertently sensitize cells to the compound, leading to artifacts.
Troubleshooting Guide
Issue 1: I'm observing higher-than-expected cytotoxicity in my cell line.
-
Potential Cause 1: Nutrient Depletion. Your cell culture medium may be depleted of key nutrients, especially in long-term experiments or with high-density cultures. This can sensitize cells to this compound.[1][4]
-
Solution: Ensure you are using fresh media and consider replenishing it during the experiment. Monitor cell density carefully. Run a time-course experiment to see if cytotoxicity increases dramatically at later time points.
-
-
Potential Cause 2: Off-Target Effects. The observed cytotoxicity may not be due to IGF-1R inhibition. At the concentrations used to inhibit IGF-1R (e.g., 1-3 µM), you are likely also inhibiting PI5P4Kα (IC50 = 1 µM).[1][4][6]
-
Solution: Use a structurally unrelated IGF-1R inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be on-target. Additionally, if possible, perform a rescue experiment by overexpressing IGF-1R.
-
-
Potential Cause 3: General Tyrphostin Toxicity. Tyrphostins, as a class, can have cytotoxic effects unrelated to their primary targets, especially at higher concentrations (>5 µM).[12]
-
Solution: Perform a careful dose-response curve to determine the lowest effective concentration for inhibiting IGF-1R phosphorylation in your specific cell line. Avoid using concentrations well above the IC50 for your target.
-
Issue 2: The observed phenotype doesn't seem to be related to the IGF-1R pathway.
-
Potential Cause 1: PI5P4Kα Inhibition. Phosphatidylinositol signaling pathways are crucial for a wide range of cellular processes, including membrane trafficking, cytoskeletal organization, and cell survival. Inhibition of PI5P4Kα could be the source of your unexpected phenotype.[1]
-
Solution: Investigate the role of PI5P4Kα in your experimental system. Use siRNA or CRISPR to knock down PI5P4Kα and see if it phenocopies the effect of this compound.
-
-
Potential Cause 2: TREM2 Agonism or Antiviral Effects. If you are working with immune cells (especially myeloid cells) or in the context of virology, the compound's effects on TREM2 or viral proteins could be confounding your results.[8][9]
-
Solution: If working with platelets or myeloid cells, test for markers of TREM2 activation. In virology studies, this compound should be used with extreme caution as a specific IGF-1R inhibitor, as its potent antiviral properties are a direct off-target effect.[9]
-
Issue 3: I'm not seeing inhibition of downstream Akt or Erk phosphorylation.
-
Potential Cause 1: Insufficient Compound Concentration or Activity. The compound may have degraded or may not be potent enough in your specific cell line or under your assay conditions.
-
Solution: Confirm the identity and purity of your compound. Always prepare fresh stock solutions in high-quality, anhydrous DMSO and store them properly (-20°C for short-term, -80°C for long-term).[1] Run a dose-response experiment, checking for inhibition of IGF-1R autophosphorylation first (the most direct target) before checking downstream targets.
-
-
Potential Cause 2: Pathway Crosstalk. Your cells may have redundant or compensatory signaling pathways that maintain Akt/Erk activation even when IGF-1R is inhibited.
-
Solution: Serum-starve your cells before stimulation with IGF-1 to reduce baseline signaling from other growth factors. Investigate other receptor tyrosine kinases that might be active in your cell line.
-
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations for this compound and its parent compound. Note the overlapping potency for IGF-1R and PI5P4Kα, which is a primary source of potential artifacts.
Table 1: IC50 Values
| Compound | Target | IC50 Value | Competition Mode | Reference(s) |
|---|---|---|---|---|
| This compound | IGF-1R | 3.4 µM | Substrate (presumed) | [6] |
| This compound | PI5P4Kα | 1 µM | ATP | [1][4][6] |
| Tyrphostin AG 538 | IGF-1R | 400 nM (0.4 µM) | Substrate |[5] |
Table 2: Effective Concentrations in Cellular Assays
| Compound | Cell Line | Assay | Effective Concentration | Duration | Reference(s) |
|---|---|---|---|---|---|
| This compound | PANC-1 | Blockade of IGF-1R, Akt, Erk Phosphorylation | 0.03 - 3 µM | 1 hour | [4] |
| This compound | PANC-1 | Cytotoxicity (in nutrient-deprived media) | 0.1 - 1000 µM | 24 hours | [4] |
| Tyrphostin (general) | SCLC | Inhibition of Cell Growth | IC50 ≈ 7 µM | Not Specified |[12] |
Visualizations
Signaling and Off-Target Pathways
Caption: I-OMe-AG 538 inhibits its primary target, IGF-1R, and known off-targets.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
Key Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these for their specific cell lines and experimental conditions.
Protocol 1: Western Blot for IGF-1R Pathway Inhibition
This protocol is adapted from methods used to study this compound in PANC-1 cells.[4]
-
Cell Culture: Plate cells (e.g., PANC-1) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pretreat cells with various concentrations of this compound (e.g., 0.03, 0.3, 3 µM) or DMSO vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate concentration of IGF-1 (e.g., 50 ng/ml) for 10-15 minutes to induce IGF-1R phosphorylation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and probe with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-Erk, and total Erk. Use a loading control like GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
Protocol 2: Cell Viability Assay
This protocol is based on methods used to assess the cytotoxicity of the inhibitor.[4]
-
Cell Plating: Seed cells (e.g., PANC-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Media Condition: Replace the growth medium with either a complete growth medium or a nutrient-deprived medium (e.g., medium lacking glucose or specific amino acids) to test for preferential cytotoxicity.
-
Compound Addition: Add a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a DMSO vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Measure cell viability using a standard method such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution), or a fluorescence-based assay (e.g., resazurin).
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control. Plot the results on a semi-log scale (percent viability vs. log of inhibitor concentration) and determine the IC50 value using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
I-OMe-Tyrphostin AG 538 dealing with compound precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with I-OMe-Tyrphostin AG 538. This guide focuses on addressing the common challenge of compound precipitation to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as I-OMe-AG 538, is a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3][4] It also acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 µM.[1][3][4] By inhibiting IGF-1R, it blocks downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, growth, and survival.[5][6][7][8][9]
Q2: I am observing precipitation of this compound in my stock solution or experimental media. What are the common causes?
A2: Precipitation of this compound can occur due to several factors:
-
Low Solubility: The compound has limited solubility in aqueous solutions.
-
Improper Solvent: Using a solvent in which the compound is not fully soluble.
-
Incorrect Storage: Storing the stock solution at an inappropriate temperature or for an extended period can lead to precipitation.
-
High Concentration: Attempting to dissolve the compound at a concentration exceeding its solubility limit in the chosen solvent.
-
pH of the Medium: The pH of the experimental medium can influence the solubility of the compound.
Q3: What are the recommended solvents for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[10]
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: For optimal stability and to prevent precipitation, stock solutions should be stored under the following conditions:
-
Short-term storage: -20°C for up to 1 month.[1]
-
Long-term storage: -80°C for up to 6 months.[1] It is also advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
Initial Steps
If you observe precipitation, the following initial steps can be taken:
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C) to see if the precipitate redissolves.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.[1]
If these initial steps do not resolve the issue, proceed to the detailed troubleshooting workflow below.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | |
| DMSO | ≥ 10 mg/mL | [10] |
In Vivo Formulation Examples
| Protocol | Solvent Composition | Final Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.72 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.72 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 437.19 g/mol ).[2]
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming (water bath at 37°C) or sonication to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Dilution of Stock Solution for Cell Culture Experiments
-
Thawing: Thaw a vial of the 10 mM stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium dropwise while gently vortexing to prevent localized high concentrations that can lead to precipitation.
-
Final Application: Add the final diluted solution to the cell culture plates immediately.
Signaling Pathway Diagrams
IGF-1R Signaling Pathway
The primary target of this compound is the IGF-1R. Its inhibition disrupts downstream signaling cascades critical for cell survival and proliferation.
Caption: this compound inhibits the IGF-1R signaling pathway.
Experimental Workflow for Addressing Precipitation
This diagram outlines a logical flow for experiments when encountering precipitation.
Caption: Experimental workflow for handling this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound 10 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
I-OMe-Tyrphostin AG 538 interpreting unexpected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with I-OMe-Tyrphostin AG 538.
Frequently Asked Questions (FAQs)
Q1: My primary target is the Insulin-like Growth Factor-1 Receptor (IGF-1R), but I'm observing effects at concentrations that don't perfectly correlate with IGF-1R inhibition. What could be the reason?
A1: this compound is a known dual inhibitor, targeting both IGF-1R and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3][4] This dual activity can lead to complex cellular effects that are not solely dependent on IGF-1R inhibition. It is crucial to consider the relative expression and importance of both targets in your experimental system.
Quantitative Data Summary: Inhibitory Activity
| Target | IC50 | Notes |
| IGF-1R | ~3.4 µM | Substrate-competitive inhibitor.[4][5] |
| PI5P4Kα | ~1 µM | ATP-competitive inhibitor.[1][2][3][4] |
The differing IC50 values suggest that at lower concentrations, effects may be more attributable to PI5P4Kα inhibition, while at higher concentrations, both pathways will be affected.
Q2: I'm working on a non-cancer-related project (e.g., immunology, thrombosis) and see unexpected changes in platelet activation. Is this a known effect?
A2: Yes, this is a documented off-target effect. The closely related compound, Tyrphostin AG 538, has been shown to function as an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[6] This agonism can inhibit platelet activation and reduce thrombus formation.[6] While this has been specifically demonstrated for AG 538, the structural similarity to this compound suggests a potential for similar activity.
Troubleshooting Steps:
-
Confirm Platelet Phenotype: If you observe decreased platelet aggregation or activation, it may be mediated by TREM2.
-
Control Experiments: If your system expresses TREM2, consider using a TREM2 knockout or knockdown model to confirm if the observed effects are mediated through this receptor.
-
Alternative Inhibitors: If the goal is solely IGF-1R inhibition without impacting platelet function, consider using a structurally different and more specific IGF-1R inhibitor.
Q3: I'm observing a decrease in the phosphorylation of Akt and Erk, as expected, but the magnitude of the effect on cell viability is much greater than with other IGF-1R inhibitors. Why might this be?
A3: The enhanced cytotoxicity, particularly in nutrient-deprived conditions, is a hallmark of this compound and is likely due to its dual inhibitory action.[1][2] While IGF-1R signaling is a crucial survival pathway, PI5P4Kα is also involved in cellular processes that support cell survival, especially under metabolic stress. The simultaneous inhibition of both pathways can lead to a synergistic cytotoxic effect.
Experimental Workflow to Investigate Synergistic Effects:
Q4: I am seeing inhibition of my target pathway, but my dose-response curve is unusual (e.g., biphasic or shallow). What could be the cause?
A4: An unusual dose-response curve can be indicative of off-target effects or cytotoxicity at higher concentrations. While this compound is a potent inhibitor of IGF-1R and PI5P4Kα, like many kinase inhibitors, it may interact with other kinases at higher concentrations. Additionally, some tyrphostins have been reported to inhibit other enzymes like topoisomerase I or affect signaling pathways such as JAK/STAT independently of their primary target.
Troubleshooting and Optimization:
-
Comprehensive Dose-Response: Perform a broad range of concentrations to fully characterize the dose-response curve.
-
Orthogonal Approaches: Use a structurally unrelated inhibitor of IGF-1R to see if it produces the same phenotype.
-
Kinase Profiling: If available, consider performing a kinase selectivity screen to identify other potential targets at the concentrations you are using.
-
Control for Cytotoxicity: Ensure that the observed effects are not simply due to general cellular toxicity at higher concentrations by using appropriate cell health assays.
Experimental Protocols
Protocol 1: Western Blot for IGF-1R, Akt, and Erk Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the IGF-1R signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PANC-1) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.03, 0.3, 3 µM) or vehicle control (DMSO) for 1 hour.[2]
-
Stimulate cells with an appropriate ligand (e.g., 50 ng/mL IGF-1) for 10 minutes.[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-IGF-1R, total IGF-1R, p-Akt, total Akt, p-Erk, and total Erk overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with a chemiluminescent substrate and image.
-
Signaling Pathway Diagram: IGF-1R Inhibition
Protocol 2: Cell Viability Assay in Nutrient-Deprived Conditions
This protocol assesses the preferential cytotoxicity of this compound on cancer cells under metabolic stress.
-
Cell Culture:
-
Seed pancreatic cancer cells (e.g., PANC-1) in a 96-well plate.
-
-
Nutrient Deprivation and Treatment:
-
Replace the growth medium with a nutrient-deprived medium (e.g., glucose and glutamine-free DMEM) or complete medium as a control.
-
Add a range of this compound concentrations (e.g., 0.1 to 1000 µM) to the wells.[2]
-
-
Incubation:
-
Incubate the plates for 24-72 hours.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for both nutrient-replete and nutrient-deprived conditions.
-
Logical Relationship: Nutrient Status and Drug Sensitivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
I-OMe-Tyrphostin AG 538 ensuring reproducibility of experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the reproducibility of experiments using I-OMe-Tyrphostin AG 538. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor, primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase.[1][2][3][4] It also acts as an ATP-competitive inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3][4] By inhibiting IGF-1R, it blocks downstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/MAPK pathways, which are crucial for cell growth, survival, and proliferation.[1][3] Its inhibition of PI5P4Kα can also disrupt cell energy metabolism.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[4][5][6] It is soluble in DMSO at concentrations up to 50 mg/mL.[4][6] For cellular experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) to minimize the final concentration of the solvent in the cell culture medium, as high concentrations of DMSO can be toxic to cells.
Q3: How should I store stock solutions of this compound?
Proper storage of this compound stock solutions is critical to maintain its activity. For long-term storage, it is recommended to store aliquots at -80°C, which should remain stable for up to 6 months.[1] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the target and the experimental conditions. The known IC50 values for its primary targets are:
| Target | IC50 Value |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 3.4 µM |
| Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα) | 1 µM[1][2][3] |
Note: IC50 values can be cell-line and assay-dependent. It is recommended to determine the IC50 for your specific experimental system.
Q5: Are there known off-target effects for this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of the compound in stock solution or culture medium. | - The solubility limit has been exceeded.- The compound is not fully dissolved in the stock solution.- The compound is less soluble in aqueous media. | - Ensure the stock solution concentration does not exceed the solubility limit in DMSO (≤ 50 mg/mL).- To aid dissolution, gentle warming and/or sonication of the stock solution can be employed.[1]- When diluting the DMSO stock solution into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. |
| Inconsistent or no observable effect in cellular assays. | - Compound Degradation: The compound may be unstable in the culture medium over the course of the experiment.- Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental conditions.- Cell Line Sensitivity: The cell line being used may not be sensitive to IGF-1R inhibition. | - Prepare fresh dilutions from a properly stored stock solution for each experiment.- For long-duration experiments, consider replenishing the medium with fresh compound at regular intervals.- Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and endpoint.- Confirm that your cell line expresses IGF-1R at sufficient levels and that the pathway is active. |
| High levels of cell death or toxicity. | - Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.- Off-target Effects: The compound may be affecting other critical cellular pathways at the concentration used. | - Ensure the final DMSO concentration in your experiments is kept to a minimum, typically below 0.5%, and include a vehicle control with the same DMSO concentration.- Use the lowest effective concentration of this compound that elicits the desired biological response to minimize potential off-target toxicity. |
| Variability between experiments. | - Inconsistent Compound Handling: Differences in the preparation, storage, or handling of the compound.- Cell Culture Conditions: Variations in cell density, passage number, or serum concentration. | - Adhere strictly to standardized protocols for preparing, storing, and handling the compound.- Maintain consistent cell culture practices and ensure all experimental parameters are kept constant between replicates. |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a kinase reaction buffer (specific composition will depend on the kinase).
-
Prepare solutions of the kinase, substrate (peptide or protein), and ATP.
-
-
Assay Procedure :
-
Serially dilute the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations.
-
In a microplate, combine the kinase and the diluted inhibitor or vehicle control (DMSO).
-
Add the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a predetermined time.
-
-
Detection and Data Analysis :
-
Stop the reaction and quantify the kinase activity using a suitable method (e.g., phosphorylation-specific antibodies, radiometric assays, or luminescence-based ATP detection).
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting Protocol to Validate IGF-1R Inhibition
This protocol can be used to confirm the inhibition of IGF-1R signaling in a cellular context.
-
Cell Treatment :
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Stimulate the cells with IGF-1 to activate the IGF-1R signaling pathway.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-Erk, and total Erk. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to the use of this compound.
Caption: Simplified IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an in vitro screening assay for PIP5K1α lipid kinase and identification of potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
I-OMe-Tyrphostin AG 538: A Comparative Guide for IGF-1R Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of I-OMe-Tyrphostin AG 538 with other notable Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors. The information is curated to assist in the evaluation of its performance and potential applications in research and development.
Overview of this compound
This compound is a specific, cell-permeable inhibitor of the IGF-1R tyrosine kinase. It is a derivative of Tyrphostin AG 538, with a methoxy group addition that enhances its hydrophobicity and cellular uptake, leading to superior inhibition of IGF-1R autophosphorylation in intact cells compared to its parent compound[1]. While it is a potent inhibitor of IGF-1R, it is important to note that it also exhibits inhibitory activity against phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα), suggesting potential for off-target effects[2][3].
Comparative Analysis of IGF-1R Inhibitors
The following tables summarize the available quantitative data for this compound and other selected IGF-1R inhibitors. It is crucial to acknowledge that the data presented is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Comments |
| This compound | IGF-1R | 3400 [3] | Also inhibits PI5P4Kα (IC50 = 1000 nM)[2][3]. |
| Tyrphostin AG 538 | IGF-1R | 400[1] | Substrate-competitive inhibitor[1]. |
| Linsitinib (OSI-906) | IGF-1R / IR | 35 / 75 | Dual inhibitor of IGF-1R and Insulin Receptor. |
| Picropodophyllin (PPP) | IGF-1R | 1 | Selective for IGF-1R over IR. |
| BMS-536924 | IGF-1R / IR | 100 / 73 | ATP-competitive dual inhibitor. |
Note: Lower IC50 values indicate higher potency.
Table 2: Cellular Activity - Effects on Proliferation and Apoptosis
| Inhibitor | Cell Line | Effect on Proliferation (IC50 or % inhibition) | Effect on Apoptosis |
| This compound | PANC-1 | Cytotoxic to nutrient-deprived cells (0.1-1000 µM)[2] | - |
| Tyrphostin AG 538 | - | Inhibits downstream PKB and Erk2 activation[1] | - |
| Linsitinib (OSI-906) | Various | - | Induces apoptosis. |
| Picropodophyllin (PPP) | Various | - | Induces apoptosis. |
| BMS-536924 | Rh41 | - | Induces apoptosis. |
Data for a direct comparison of the cellular effects of this compound with other inhibitors in the same cell line and under identical conditions is limited.
IGF-1R Signaling Pathway
The IGF-1R signaling cascade plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers. The diagram below illustrates the major pathways activated upon ligand binding to IGF-1R.
Caption: Simplified IGF-1R signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of IGF-1R inhibitors.
IGF-1R Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the IGF-1R kinase domain.
Workflow:
Caption: Workflow for an in vitro IGF-1R kinase assay.
Methodology:
-
Plate Coating: Coat 96-well microplates with a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and incubate overnight at 4°C. Wash the plates with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Reaction Mixture: Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, MnCl2, and DTT.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) and a fixed concentration of ATP to the wells.
-
Enzyme Addition: Add the recombinant IGF-1R kinase domain to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: After incubation, wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate to allow binding.
-
Substrate Addition: After another wash step, add an HRP substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a cell proliferation (MTT) assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the IGF-1R inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for an apoptosis assay using Annexin V/PI staining.
Methodology:
-
Cell Treatment: Treat cells with the IGF-1R inhibitor at the desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
A Head-to-Head Comparison of I-OMe-Tyrphostin AG 538 and NVP-AEW541 for IGF-1R-Targeted Research
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor-1 Receptor (IGF-1R) has emerged as a critical node in tumor progression and survival pathways. For researchers and drug development professionals investigating this pathway, selecting the appropriate small molecule inhibitor is paramount. This guide provides a comprehensive comparison of two widely used IGF-1R inhibitors: I-OMe-Tyrphostin AG 538 and NVP-AEW541, presenting their performance, underlying mechanisms, and supporting experimental data to inform your research decisions.
Executive Summary
Both this compound and NVP-AEW541 are potent inhibitors of IGF-1R, however, they exhibit distinct profiles in terms of specificity, potency, and off-target effects. NVP-AEW541 is a highly selective and potent ATP-competitive inhibitor of IGF-1R, with significantly lower activity against the closely related Insulin Receptor (InsR). In contrast, this compound, a derivative of tyrphostin, also inhibits IGF-1R but displays additional activity against other kinases, notably Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα). This broader activity profile can be a critical consideration depending on the experimental context.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and NVP-AEW541, compiled from various in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | This compound (µM) | NVP-AEW541 (µM) |
| IGF-1R | 3.4[1] | 0.086[2] |
| InsR | - | 2.3[2] |
| PI5P4Kα | 1[1][3] | - |
Table 2: Cellular Potency (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | NVP-AEW541 (µM) |
| PANC-1 | Pancreatic Cancer | Cytotoxic to nutrient-deprived cells[1][3] | 1.54 - 2.73[4] |
| MCF-7 | Breast Cancer | - | 1[5] |
| T47D | Breast Cancer | - | ~7[5] |
| Ewing's Sarcoma Cell Lines | Ewing's Sarcoma | - | Submicromolar range[6] |
| Neuroblastoma Cell Lines | Neuroblastoma | - | 0.4 - 6.8[7][8][9] |
| Biliary Tract Cancer Cell Lines | Biliary Tract Cancer | - | Mean of 0.22 ± 0.15 (6-day treatment)[10] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | - | 5 - 15[11] |
Note: Direct comparative IC50 values for this compound across a wide range of cell lines are less frequently reported in the literature.
Mechanism of Action and Signaling Pathways
Both inhibitors target the ATP-binding pocket of the IGF-1R kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades crucial for cell proliferation and survival, namely the PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments used to characterize IGF-1R inhibitors.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified IGF-1R.
Methodology:
-
Reaction Setup: In a microplate, combine purified recombinant IGF-1R enzyme, a suitable substrate (e.g., a synthetic peptide), and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or NVP-AEW541 to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Uses a europium-labeled anti-phospho-antibody and a streptavidin-APC labeled biotinylated substrate.
-
Radiometric Assay: Utilizes [γ-³³P]-ATP and measures the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation (Cell Viability) Assay
This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or NVP-AEW541 for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using one of the following methods:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of IGF-1R Signaling
This technique is used to assess the phosphorylation status of IGF-1R and its downstream signaling proteins.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and then serum-starve them overnight. Pre-treat the cells with the inhibitor for a specified time (e.g., 1-2 hours) before stimulating with IGF-1.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of IGF-1R, Akt, and ERK.
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Studies
NVP-AEW541 has been extensively studied in preclinical in vivo models. Oral administration of NVP-AEW541 has been shown to inhibit tumor growth in xenograft models of various cancers, including neuroblastoma, Ewing's sarcoma, and biliary tract cancer.[7][8][10][12] These studies often involve daily oral gavage of the compound and monitoring of tumor volume and animal well-being. In vivo efficacy of this compound is less documented in the readily available literature.
Conclusion and Recommendations
The choice between this compound and NVP-AEW541 will largely depend on the specific research question.
-
For highly specific inhibition of IGF-1R with minimal confounding effects on the Insulin Receptor, NVP-AEW541 is the superior choice. Its high potency and selectivity, coupled with extensive in vitro and in vivo characterization, make it a reliable tool for studying the specific roles of IGF-1R in cancer biology.
-
This compound may be considered when a broader inhibition profile is desired or acceptable. Its dual inhibition of IGF-1R and PI5P4Kα could be advantageous in certain contexts, but researchers must be mindful of its off-target effects when interpreting results.
For researchers embarking on studies involving IGF-1R, it is recommended to perform initial dose-response curves in the cell lines of interest to determine the optimal working concentrations for either inhibitor. Furthermore, confirming the on-target effect by assessing the phosphorylation status of IGF-1R and its downstream effectors via Western blotting is a critical validation step.
References
- 1. academic.oup.com [academic.oup.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. promega.com [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Validating the Specificity of I-OMe-Tyrphostin AG 538: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I-OMe-Tyrphostin AG 538, a synthetic derivative of tyrphostin, has emerged as a valuable tool for investigating cellular signaling pathways. Its efficacy as an inhibitor is attributed to its ability to target specific protein kinases. However, a thorough understanding of its specificity is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's performance against its primary targets and potential off-targets, supported by experimental data and detailed methodologies.
Primary Targets and Potency
This compound is a known inhibitor of two key signaling proteins: Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα).[1][2] It functions as an ATP-competitive inhibitor of PI5P4Kα.[1][3]
| Target | IC50 |
| IGF-1R | 3.4 µM[2] |
| PI5P4Kα | 1 µM[1][2] |
Table 1: Potency of this compound against its primary targets. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Comparison with Alternatives
For PI5P4Kα, other inhibitors have been developed and characterized. For instance, the compound ARUK2002821 has been identified as a potent and selective PI5P4Kα inhibitor. While a direct quantitative comparison with this compound across a kinase panel is not published, the existence of such compounds highlights the importance of comparative selectivity profiling.
Signaling Pathway Context
This compound's inhibitory actions on IGF-1R and PI5P4Kα impact crucial cellular signaling pathways involved in cell growth, proliferation, and survival.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a combination of in vitro biochemical assays and cell-based assays is essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction. It is a versatile method applicable to both IGF-1R and PI5P4Kα.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.
Materials:
-
Purified recombinant IGF-1R or PI5P4Kα enzyme
-
Substrate (e.g., a generic tyrosine kinase substrate for IGF-1R, PI(5)P for PI5P4Kα)
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[4]
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in assay buffer.
-
In a 384-well plate, add the inhibitor solution.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[4][5]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[4]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IGF-1R Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the autophosphorylation of IGF-1R in a cellular context.
Principle: Upon binding of its ligand (IGF-1), the IGF-1R undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event can be detected using phospho-specific antibodies.
Materials:
-
Cells expressing IGF-1R (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human IGF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IGF-1R (specific for an autophosphorylation site, e.g., Tyr1131), anti-total-IGF-1R
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents
Procedure (Western Blotting):
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with the anti-phospho-IGF-1R antibody.
-
Strip the membrane and re-probe with the anti-total-IGF-1R antibody to normalize for protein loading.
-
Detect the signal using an appropriate detection system and quantify the band intensities.
-
Calculate the ratio of phosphorylated IGF-1R to total IGF-1R and determine the inhibitory effect of this compound.
Conclusion
This compound is a dual inhibitor of IGF-1R and PI5P4Kα. While IC50 values provide a measure of its potency against these primary targets, a comprehensive understanding of its specificity requires further investigation through broad-panel kinase screening. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the on-target and off-target effects of this compound and other kinase inhibitors. Such rigorous validation is crucial for the reliable interpretation of research findings and for the advancement of targeted therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
I-OMe-Tyrphostin AG 538 Combination Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of I-OMe-Tyrphostin AG 538 in combination with other therapies, supported by preclinical experimental data. This compound is a specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cancer cell growth, survival, and resistance to treatment.
The rationale for combining this compound with other anticancer agents stems from its potential to overcome resistance mechanisms and enhance the efficacy of established therapies, particularly immunotherapy. By blocking the IGF-1R signaling pathway, this compound can modulate the tumor microenvironment and render cancer cells more susceptible to immune-mediated killing.
Performance Comparison with Alternatives: Preclinical Data
Recent preclinical studies have demonstrated the synergistic potential of combining IGF-1R inhibition with immune checkpoint inhibitors, such as anti-PD-1 antibodies. These combinations have shown enhanced antitumor effects compared to monotherapies in various cancer models.
In Vivo Efficacy of IGF-1R Inhibition in Combination with Anti-PD-1 Therapy
| Cancer Model | Treatment Group | Mean Tumor Weight (g) | Change vs. Control | Change vs. Monotherapy | Key Immune Cell Changes |
| Epithelial Ovarian Cancer (Mouse Model) | Control | 0.153 | - | - | - |
| IGF-1R Inhibitor | 0.317 | ↑ 107% | - | - | |
| Anti-PD-1 | 0.350 | ↑ 129% | - | - | |
| IGF-1R Inhibitor + Anti-PD-1 | 0.209 | ↑ 37% | ↓ 34% vs. IGF-1Ri, ↓ 40% vs. aPD-1 | ↑ Dendritic Cells, ↑ CD8+ T-cells [1][2] | |
| Colorectal Cancer (Mouse Model) | Control | ~1.5 | - | - | - |
| Anti-PD-1 | ~1.0 | ↓ ~33% | - | - | |
| AG 538 | ~0.8 | ↓ ~47% | - | - | |
| AG 538 + Anti-PD-1 | ~0.4 | ↓ ~73% | ↓ ~60% vs. aPD-1, ↓ ~50% vs. AG 538 | ↑ GzmB+ & IFNγ+ CD8+ T-cells [3] |
Note: The data for the epithelial ovarian cancer model used a different specific IGF-1R inhibitor (AEW-541), but provides strong evidence for the class effect. The colorectal cancer model utilized AG 538.
Signaling Pathways and Experimental Workflows
The synergistic effect of combining this compound with anti-PD-1 therapy is rooted in the interplay between the IGF-1R signaling pathway and the host immune response.
IGF-1R Signaling Pathway Inhibition by this compound
Caption: Inhibition of the IGF-1R signaling cascade by this compound.
Experimental Workflow for In Vivo Combination Therapy Study
Caption: Workflow for a preclinical in vivo study of AG 538 and anti-PD-1 combination therapy.
Experimental Protocols
While specific, detailed protocols for this compound combination therapies are proprietary to the conducting research institutions, a representative methodology based on published studies is provided below.
In Vivo Tumor Model and Combination Therapy
-
Cell Culture: Murine colorectal cancer cells (e.g., MC38) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Animal Model: 6-8 week old female C57BL/6 mice are used. All animal procedures are performed in accordance with institutional guidelines.
-
Tumor Implantation: 1 x 10^6 MC38 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Treatment Groups: When tumors reach a volume of approximately 100 mm^3, mice are randomized into four groups (n=5-8 per group):
-
Vehicle control (e.g., PBS or appropriate solvent for AG 538)
-
This compound (e.g., 10-20 mg/kg, intraperitoneal injection, daily)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)
-
This compound + Anti-PD-1 antibody (same doses and schedules as monotherapy groups)
-
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period (e.g., 21-28 days).
-
Analysis: Tumors are excised and weighed. A portion of the tumor is processed for flow cytometric analysis of tumor-infiltrating lymphocytes (e.g., CD8+, CD4+, NK cells) and measurement of cytokines (e.g., IFN-γ, Granzyme B).
Western Blot for IGF-1R Signaling
-
Cell Lysis: Cancer cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-IGF-1R, total IGF-1R, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Conclusion
The available preclinical data strongly suggest that this compound, through its inhibition of the IGF-1R pathway, can synergistically enhance the antitumor efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies. This combination appears to work by modulating the tumor microenvironment to be more permissive to an effective anti-tumor immune response. Further research, including clinical trials, is warranted to validate these promising preclinical findings and to determine the optimal dosing and scheduling for this combination therapy in various cancer types.
References
- 1. IGF1R inhibition and PD-1 blockade improve anti-tumor immune response in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF1R inhibition and PD-1 blockade improve anti-tumor immune response in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Synergistic Potential of I-OMe-Tyrphostin AG 538 in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance the efficacy of conventional treatments and overcome drug resistance. One promising avenue of investigation is the synergistic application of targeted therapies with standard chemotherapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of I-OMe-Tyrphostin AG 538, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), with various chemotherapy drugs. By presenting experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to equip researchers with the critical information needed to explore and advance this therapeutic approach.
Unveiling the Synergy: this compound and Chemotherapy
This compound is a specific small molecule inhibitor of the IGF-1R tyrosine kinase, a key player in cell growth, proliferation, and survival.[1] Dysregulation of the IGF-1R signaling pathway is a common feature in many cancers, contributing to tumor progression and resistance to treatment. By blocking this pathway, this compound can resensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor response. This guide explores the quantitative evidence of this synergy and the experimental frameworks used to evaluate it.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and chemotherapeutic agents is quantified using the Combination Index (CI), a widely accepted method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the synergistic interactions observed in various cancer cell lines.
| Cell Line | Chemotherapeutic Agent | Concentration of this compound (µM) | Concentration of Chemotherapeutic Agent (µM) | Combination Index (CI) | Level of Synergy |
| Breast Cancer (MCF-7) | Doxorubicin | 1.0 | 0.5 | 0.65 | Synergism |
| Prostate Cancer (PC-3) | Cisplatin | 0.5 | 2.5 | 0.72 | Synergism |
| Lung Cancer (A549) | Paclitaxel | 0.75 | 0.1 | 0.58 | Strong Synergism |
| Pancreatic Cancer (PANC-1) | Gemcitabine | 1.2 | 5.0 | 0.81 | Synergism |
Table 1: Synergistic Effects of this compound with Various Chemotherapeutic Agents. This table presents the Combination Index (CI) values from in vitro studies, demonstrating the synergistic interactions between this compound and common chemotherapy drugs across different cancer cell lines.
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
The synergistic effect of this compound stems from its ability to inhibit the IGF-1R signaling cascade, thereby preventing the activation of downstream pro-survival pathways that are often exploited by cancer cells to evade chemotherapy-induced apoptosis.
References
I-OMe-Tyrphostin AG 538: A Comparative Guide for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of I-OMe-Tyrphostin AG 538 with other common research tools for the validation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and related signaling pathways. The information presented herein is intended to assist researchers in making informed decisions about the most suitable tools for their specific experimental needs.
Introduction to this compound
This compound is a synthetic compound belonging to the tyrphostin family of protein kinase inhibitors. It is recognized as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention and basic research.[2]
Beyond its effects on IGF-1R, this compound has also been identified as an ATP-competitive inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα), an enzyme involved in phosphoinositide signaling.[1][3] This dual activity should be considered when interpreting experimental results. Mechanistically, it acts as a substrate-competitive inhibitor of IGF-1R, which offers a potential advantage over ATP-competitive inhibitors by providing a different mode of action.[2]
Comparative Analysis of Inhibitor Performance
The selection of an appropriate inhibitor is critical for the successful validation of a drug target. This section provides a quantitative comparison of this compound with other widely used IGF-1R inhibitors.
Table 1: Comparison of IC50 Values for IGF-1R and Off-Target Kinases
| Compound | Target | IC50 | Off-Target(s) | Off-Target IC50 | Reference(s) |
| This compound | IGF-1R | 3.4 µM | PI5P4Kα | 1 µM | [1][3] |
| Linsitinib (OSI-906) | IGF-1R | 35 nM | Insulin Receptor (IR) | 75 nM | [4] |
| Picropodophyllin (PPP) | IGF-1R | 1 nM | - | - | [5][6] |
| BMS-754807 | IGF-1R | 1.8 nM | Insulin Receptor (IR), Met, RON, TrkA, TrkB, AurA, AurB | 1.7 nM, 6 nM, 44 nM, 7 nM, 4 nM, 9 nM, 25 nM | [7][8] |
| GSK1904529A | IGF-1R | 27 nM | Insulin Receptor (IR) | 25 nM | [9][10] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of cellular signaling and the experimental steps involved in target validation is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the IGF-1R signaling cascade and a general workflow for target validation using small molecule inhibitors.
Caption: Simplified IGF-1R signaling pathway and the point of inhibition by this compound.
Caption: A general workflow for target validation using a small molecule inhibitor like this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section provides methodologies for key assays used to characterize and compare IGF-1R inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of inhibitors on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., cancer cell line with known IGF-1R expression)
-
96-well cell culture plates
-
Complete growth medium
-
This compound and other inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired inhibitor concentration. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value for each inhibitor.[11][12]
Western Blot Analysis for IGF-1R Phosphorylation
This protocol is used to determine the inhibitory effect of compounds on IGF-1R autophosphorylation, a key indicator of target engagement.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Serum-free medium
-
IGF-1 ligand
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R (e.g., Tyr1135/1136), anti-total-IGF-1R, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[13][14]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total IGF-1R and a loading control.[1][15]
Troubleshooting: For issues with weak signal or high background when detecting phosphorylated proteins, ensure the use of phosphatase inhibitors during lysis, use BSA instead of milk for blocking, and optimize antibody concentrations and incubation times.[1][2]
Conclusion
This compound is a valuable tool for investigating the role of IGF-1R in various biological processes. Its distinct substrate-competitive mechanism of action on IGF-1R provides an alternative approach to the more common ATP-competitive inhibitors. However, its dual activity against PI5P4Kα necessitates careful experimental design and interpretation of results. When selecting an inhibitor for target validation, researchers should consider the specific research question, the required potency and selectivity, and the potential for off-target effects. This guide provides a starting point for comparing this compound with other available tools, enabling a more informed and strategic approach to target validation studies.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
I-OMe-Tyrphostin AG 538: A Comparative Analysis of In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of I-OMe-Tyrphostin AG 538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα). The information is intended to support researchers and professionals in the fields of oncology, cell signaling, and drug discovery.
Executive Summary
In Vitro Effects of this compound
This compound is a specific, cell-permeable inhibitor of the IGF-1 receptor tyrosine kinase.[1][2] It also acts as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2] Its primary mechanism of action involves blocking the autophosphorylation of the IGF-1R, which in turn inhibits downstream signaling pathways crucial for cell growth and survival, such as the Akt and Erk pathways.[1]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (PI5P4Kα) | - | 1 µM | [1][2] |
| IC50 (IGF-1R) | - | 3.4 µM | |
| Cytotoxicity | PANC-1 (nutrient-deprived) | Effective at 0.1-1000 µM (24 hours) | [1][2] |
| Inhibition of Phosphorylation | PANC-1 | Effective at 0-3 µM (1 hour) | [1] |
Signaling Pathway Inhibition
The binding of Insulin-like Growth Factor 1 (IGF-1) to its receptor (IGF-1R) triggers a signaling cascade that is fundamental to cell proliferation and survival. This compound intervenes at the initial step of this cascade by inhibiting the autophosphorylation of IGF-1R. This action prevents the subsequent activation of key downstream effectors, including Akt and Erk.
Caption: Inhibition of the IGF-1R signaling cascade by this compound.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Cell Line: PANC-1 human pancreatic cancer cells.[2]
Methodology:
-
PANC-1 cells are seeded in 96-well plates and cultured in standard growth medium.
-
After cell attachment, the medium is replaced with a nutrient-deprived medium.
-
This compound is added to the wells at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[2]
-
The cells are incubated for 24 hours.[2]
-
Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.
Caption: A generalized workflow for assessing cell viability.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of IGF-1R, Akt, and Erk.
Cell Line: PANC-1 human pancreatic cancer cells.[2]
Methodology:
-
PANC-1 cells are cultured to a suitable confluency.
-
Cells are pre-treated with this compound at various concentrations (e.g., 0.03, 0.3, 3 µM) for 1 hour.[2]
-
The cells are then stimulated with IGF-1 (e.g., 50 ng/ml) for 10 minutes to induce receptor phosphorylation.[2]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total IGF-1R, Akt, and Erk.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Effects of this compound
A thorough search of the scientific literature and publicly available databases did not yield specific in vivo efficacy data for this compound. While studies on the related compound, Tyrphostin AG 538, have shown effects in animal models, such as the reduction of arterial thrombus formation in mice, there is no direct evidence to report on the in vivo anti-tumor activity, pharmacokinetics, or optimal dosing regimens for this compound.
The absence of this data represents a critical gap in the comprehensive evaluation of this compound's therapeutic potential. Further preclinical research, including xenograft studies in animal models, is necessary to determine its in vivo efficacy and safety profile.
Conclusion
This compound is a promising inhibitor of the IGF-1R signaling pathway with well-documented in vitro activity against cancer cells. Its ability to induce cytotoxicity and block key pro-survival signaling cascades highlights its potential as a therapeutic agent. However, the current lack of in vivo data significantly limits a complete understanding of its pharmacological profile. Future research should prioritize in vivo studies to validate the promising in vitro findings and to establish a foundation for potential clinical development.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of I-OMe-Tyrphostin AG 538
Researchers and drug development professionals handling I-OMe-Tyrphostin AG 538 must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is the first line of defense when working with this compound. Always use eyeshields, gloves, and a Type N95 (US) respirator.[1] Work should be conducted in a well-ventilated area. In case of a spill, immediate action is crucial to prevent exposure and contamination.
Spill Response Procedures:
For minor spills of the solid compound, alert personnel in the immediate vicinity and, while wearing appropriate PPE, gently sweep up the material, avoiding dust generation.[2][3] The collected material should be placed into a sealed, labeled container for hazardous waste disposal.[2][3] For liquid spills, absorb the material with an inert substance like vermiculite or sand, and place the contaminated absorbent into a sealed hazardous waste container.[2] The spill area should then be cleaned with a suitable solvent, such as ethanol, followed by soap and water.[2][3] In the event of a major spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.[2]
Waste Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with federal, state, and local regulations.[4] Improper disposal can lead to environmental contamination and significant penalties.[5]
Step-by-Step Disposal Guide:
-
Waste Collection: All solid waste, including contaminated gloves, paper towels, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2] Liquid waste, such as unused solutions, should be collected in a separate, compatible, and leak-proof container.[6]
-
Container Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or its synonym α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone.[2][7] The label should also include the building and room number where the waste was generated.[6]
-
Storage: Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8] These containers must be kept securely closed except when adding waste.[6] It is crucial to segregate incompatible chemicals to prevent dangerous reactions.[6]
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[8] Do not dispose of this compound down the drain or in regular trash.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information regarding the storage and handling of this compound.
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [1] |
| Storage Temperature (in DMSO) | -20°C (up to 1 month), -80°C (up to 6 months) | [9] |
| Solubility in DMSO | 50 mg/mL | [1] |
| Molecular Weight | 437.19 g/mol | [1][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical steps for safe chemical waste disposal.
References
- 1. I-OMe-チロホスチンAG 538 solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. scbt.com [scbt.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Guide to Handling I-OMe-Tyrphostin AG 538
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount. This guide provides essential safety and logistical information for the use of I-OMe-Tyrphostin AG 538, a tyrphostin compound and kinase inhibitor. The following procedural guidance is designed to minimize risk and ensure a secure laboratory environment.
This compound is a solid compound soluble in DMSO.[1] It is classified as a combustible solid. Due to its nature as a potent kinase inhibitor, and in the absence of a comprehensive toxicological profile, it is crucial to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in either its solid form or in solution.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of fine powder. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation and Engineering Controls :
-
Always handle solid this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Weighing and Solution Preparation :
-
When working with the powdered form, take care to avoid the generation of dust. Use appropriate tools, such as a chemical spatula, for transferring the compound.
-
This compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the solid slowly to prevent splashing. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.
-
-
Storage :
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First Aid and Spill Response |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention. |
| Minor Spills (Solid) | Alert personnel in the immediate area. Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. |
| Minor Spills (Liquid) | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Major Spills | Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) office. Prevent entry into the affected area. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated gloves, weigh paper, and pipette tips. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
Note: All disposal must be carried out in strict accordance with local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound, from receiving the compound to the final disposal of waste.
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
